molecular formula C7H9N5 B1385177 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine CAS No. 1239479-70-9

3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B1385177
CAS No.: 1239479-70-9
M. Wt: 163.18 g/mol
InChI Key: JNKUJBTVENGRTR-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C7H9N5 and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-imidazol-1-yl-5-methyl-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-5-6(8)7(11-10-5)12-3-2-9-4-12/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKUJBTVENGRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651275
Record name 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239479-70-9
Record name 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical characteristics and melting point of imidazole-pyrazole amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Melting Point and Structural Characterization

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of imidazole-pyrazole amine derivatives, a privileged scaffold in medicinal chemistry known for kinase inhibition (e.g., Aurora, CDK). Unlike simple heterocycles, these hybrid systems exhibit complex lattice energies driven by extensive hydrogen bonding networks. This document details the structural causality behind their melting points, solubility profiles, and provides a self-validating protocol for their characterization using Differential Scanning Calorimetry (DSC).

Part 1: Structural Fundamentals & Molecular Interactions

The physical behavior of imidazole-pyrazole amines is defined by the competition between aromatic stacking and directional hydrogen bonding .

1.1 The Hybrid Scaffold Architecture

The core structure fuses an imidazole ring (amphoteric, pKa ~7.0) with a pyrazole ring (weakly basic, pKa ~2.5) via an amine linker. This creates a "Donor-Acceptor-Donor" (D-A-D) or "Acceptor-Donor-Acceptor" (A-D-A) motif depending on the tautomeric state.

  • Imidazole Moiety: Acts as a hydrogen bond acceptor at N3 and a donor at N1 (if unsubstituted).[1]

  • Pyrazole Moiety: Provides additional H-bond sites.

  • Amine Linker: The critical structural feature. It introduces a rotatable bond that allows the molecule to adopt a planar conformation, maximizing

    
    -
    
    
    
    stacking while serving as a potent H-bond donor.
1.2 Lattice Energy and H-Bonding Networks

Recent Hirshfeld surface analyses of these derivatives reveal that N–H···N interactions dominate the crystal packing, contributing over 40% to the total Hirshfeld surface area. This strong intermolecular networking results in melting points significantly higher than their individual constituent rings.

  • Simple Imidazole MP: ~90°C[2]

  • Simple Pyrazole MP: ~70°C

  • Imidazole-Pyrazole Amine Hybrid MP: Typically 160°C – 240°C

Technical Insight: The high melting point is a direct proxy for the stability of the crystal lattice. A sharp melting endotherm indicates a highly ordered H-bond network, whereas a broad range often suggests the presence of amorphous domains or solvent inclusion.

Part 2: Physical Characteristics Profile[3]
PropertyCharacteristic RangeMechanistic Driver
Melting Point 160°C – 240°CExtensive intermolecular N–H···N hydrogen bonding and planar

-stacking.
LogP (Lipophilicity) 2.5 – 4.5Balanced by the lipophilic aromatic rings and the polar amine/aza-groups.
pKa (Basic) 5.5 – 7.2The imidazole N3 is the primary basic center; the amine linker modulates electron density.
Solubility Low in water; High in DMSO/DMFHigh lattice energy resists dissolution in aqueous media despite polar groups.
Crystal Habit Monoclinic (often

)
Favors centrosymmetric packing to maximize dipole cancellation.
Part 3: Experimental Protocols (Self-Validating)
3.1 Synthesis & Purification Workflow

To ensure accurate physical characterization, the compound must be free of isomeric impurities (regioisomers are common in pyrazole synthesis).

Protocol:

  • Condensation: React 3-amino-pyrazole with the appropriate imidazole-aldehyde (or vice versa) in ethanol under reflux.

  • Isolation: Cool to room temperature. The high-melting hybrid usually precipitates.

  • Purification (Critical): Recrystallize from Ethanol/DMF (9:1) .

    • Validation: The filtrate should retain unreacted starting materials. The crystals must be washed with cold ethanol.

  • Drying: Vacuum dry at 60°C for 12 hours to remove solvates (lattice-bound solvent can depress MP by 5-10°C).

3.2 Melting Point Determination: DSC vs. Capillary

While capillary methods provide a visual range, Differential Scanning Calorimetry (DSC) is required for thermodynamic accuracy.

DSC Protocol:

  • Calibration: Calibrate the instrument using Indium (MP 156.6°C) and Zinc (MP 419.5°C).

  • Sample Prep: Weigh 2–4 mg of dried sample into an aluminum pan. Crimp non-hermetically (to allow volatile escape if decomposition occurs).

  • Run Parameters:

    • Equilibrate at 40°C.

    • Ramp: 5°C/min to 300°C.

    • Purge: Nitrogen at 50 mL/min.[3]

  • Analysis:

    • 
      : The extrapolated onset temperature (True MP).
      
    • 
      : The peak of the endotherm.
      
    • 
      : Enthalpy of fusion (integration of the peak).
      

Self-Validating Check: If the peak is asymmetric (tailing to the left), the sample is impure or "sweating" solvent. If the baseline shifts significantly after the melt, decomposition has occurred.

Part 4: Visualization of Workflows & Interactions
4.1 Characterization Logic Flow

The following diagram illustrates the decision matrix for characterizing these derivatives, ensuring that only pure polymorphs are subjected to biological screening.

G Start Crude Imidazole-Pyrazole Amine Derivative Purification Recrystallization (EtOH/DMF 9:1) Start->Purification TLC TLC/HPLC Purity Check (>98%?) Purification->TLC Fail Re-column / Re-crystallize TLC->Fail No Pass Vacuum Dry (60°C, 12h) TLC->Pass Yes Fail->Purification DSC DSC Analysis (5°C/min) Pass->DSC Decision Endotherm Profile DSC->Decision Sharp Sharp Peak (Range < 2°C) Decision->Sharp Broad Broad/Split Peak Decision->Broad Final Valid for Bio-Assay & X-Ray Diffraction Sharp->Final Polymorph Polymorph/Solvate Study Broad->Polymorph

Figure 1: Decision matrix for the purification and thermal characterization of hybrid amine derivatives.

4.2 Hydrogen Bonding Lattice Architecture

This diagram conceptualizes the intermolecular forces that drive the high melting points observed in these derivatives.

H cluster_0 Molecule A cluster_1 Molecule B Imid_N Imidazole N (Acceptor) Amine_H_B Amine NH (Donor) Imid_N->Amine_H_B Reciprocal H-Bond Amine_H Amine NH (Donor) Imid_N_B Imidazole N (Acceptor) Amine_H->Imid_N_B Strong H-Bond (High Lattice Energy)

Figure 2: Reciprocal Donor-Acceptor interactions between the amine linker and imidazole ring responsible for high thermal stability.

References
  • Singh, P., et al. (2020).[4][5][6] Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. European Journal of Chemistry. [Link]

  • Yevale, et al. (2023).[7] Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI Molecules. [Link]

  • Gill, P., et al. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Techniques. [Link]

  • Shalaby, M.A., et al. (2024).[8] Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation. RSC Advances. [Link]

Sources

Technical Guide: History and Development of Pyrazole-Based Oxidative Hair Dye Couplers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the evolution, chemistry, and application of pyrazole-based derivatives in oxidative hair dyeing. Historically, the pursuit of intense, fade-resistant red and violet shades was hampered by the limitations of benzenoid couplers (e.g., m-aminophenols). The introduction of heterocyclic systems—specifically pyrazolones and subsequently aminopyrazoles—marked a paradigm shift.

This guide distinguishes between two critical classes of pyrazoles:

  • Classic Pyrazolone Couplers: (e.g., 1-phenyl-3-methyl-5-pyrazolone) which react with primary intermediates to form azomethine dyes.

  • Modern Aminopyrazole Precursors: (e.g., 1-hydroxyethyl-4,5-diamino pyrazole sulfate) which function as primary intermediates to generate hyper-chromatic indo dyes.

Part 1: Historical Context & The "Red" Gap

The Benzenoid Limitation

Early oxidative dyeing relied heavily on the reaction between p-phenylenediamine (PPD) and benzenoid couplers like resorcinol or m-aminophenol. While effective for naturals (browns/blacks), these combinations failed to produce vibrant, stable reds. The resulting dyes often lacked:

  • Chromaticity: They appeared dull or "muddy."

  • Photostability: Rapid degradation under UV exposure.

  • Wash Fastness: Poor retention in the hair cortex.

The Heterocyclic Shift

The industry turned to pyrazoles due to their electron-rich heterocyclic ring, which allows for specific electrophilic substitution patterns that benzenes cannot achieve.

  • Era 1 (1960s-1980s): Utilization of Pyrazolones as couplers. These compounds contained an active methylene group at the C4 position, allowing coupling with oxidized PPD.

  • Era 2 (1990s-Present): Development of 4,5-Diaminopyrazoles . Researchers at major cosmetic firms (e.g., Wella, L'Oréal) inverted the chemistry, turning the pyrazole into the primary intermediate (the developer) rather than the coupler. This yielded the "P64" molecule (1-hydroxyethyl-4,5-diamino pyrazole sulfate), now the industry standard for intense reds.

Part 2: Chemistry and Mechanism[1]

Structural Activity Relationship (SAR)

The pyrazole ring functions as a 5-membered heterocyclic enamine. The key to its reactivity in hair dyeing lies in the electron density distribution.

FeaturePyrazolone (Coupler)Diaminopyrazole (Precursor)
Active Site C4 Methylene (

)
C4/C5 Amino groups (

)
Role Nucleophile (attacks oxidized PPD)Electrophile (oxidizes to diimine)
Resulting Dye Azomethine (Yellow/Orange)Indoamine/Indoaniline (Intense Red/Violet)
Key Molecule 1-phenyl-3-methyl-5-pyrazolone1-hydroxyethyl-4,5-diamino pyrazole sulfate
Mechanistic Pathways

The formation of the dye occurs via oxidative coupling in an alkaline medium (pH 9-10).[1]

Pathway A: The Classic Pyrazolone Coupler

In this pathway, the primary intermediate (PPD) is oxidized to a Quinonediimine (QDI). The Pyrazolone coupler, existing in equilibrium between its ketone and enol forms, undergoes electrophilic attack at the C4 position.

Pathway B: The Modern Aminopyrazole Precursor

Here, the pyrazole itself is oxidized. The 4,5-diamino structure mimics PPD but with higher electron density. When oxidized to its diimine form, it couples with standard couplers (like m-aminophenol) to form highly delocalized, vibrant chromophores.

OxidativeCoupling cluster_0 Pathway A: Pyrazolone Coupler cluster_1 Pathway B: Aminopyrazole Precursor (Modern Red) PPD PPD (Precursor) QDI Quinonediimine (Electrophile) PPD->QDI Oxidation (H2O2) Azomethine Azomethine Dye (Yellow/Orange) QDI->Azomethine + PMP (C4 Attack) PMP Pyrazolone (Coupler) P64 Diaminopyrazole (Precursor) P64_ox Pyrazole Diimine (Electrophile) P64->P64_ox Oxidation (H2O2) Indo Indoamine Dye (Intense Red) P64_ox->Indo + MAP MAP m-Aminophenol (Coupler)

Figure 1: Comparative reaction pathways for Pyrazolone Couplers vs. Aminopyrazole Precursors.

Part 3: Synthesis of the Key Molecule (P64)

The synthesis of 1-hydroxyethyl-4,5-diamino pyrazole sulfate is a multi-step process requiring precise control to avoid regioisomeric impurities.

Synthesis Workflow
  • Condensation: Reaction of 2-hydroxyethylhydrazine with ethyl cyanoacetate (or ethoxymethylene cyanoacetate).

  • Cyclization: Formation of the pyrazole ring.[2]

  • Nitration/Nitrosation: Introduction of the nitro/nitroso group at C4.

  • Reduction: Catalytic hydrogenation to convert

    
     to 
    
    
    
    .
  • Salt Formation: Stabilization as a sulfate salt to prevent oxidation before use.

SynthesisP64 Start Start: 2-Hydroxyethylhydrazine + Ethyl (ethoxymethylene)cyanoacetate Step1 Cyclization (Reflux in Alkanol) Start->Step1 Inter1 Intermediate: 5-amino-4-ethoxycarbonyl-1-(2-hydroxyethyl)pyrazole Step1->Inter1 Step2 Hydrolysis & Decarboxylation Inter1->Step2 Step3 Nitrosation (NaNO2 / HCl) Step2->Step3 Inter2 Intermediate: 4-Nitroso-5-aminopyrazole Step3->Inter2 Step4 Catalytic Reduction (H2 / Pd-C) Inter2->Step4 Final Product: 1-Hydroxyethyl-4,5-diamino pyrazole sulfate Step4->Final

Figure 2: Industrial synthesis route for 1-hydroxyethyl-4,5-diamino pyrazole sulfate.

Part 4: Experimental Protocol for Efficacy Testing

This protocol describes a self-validating method to compare the chromaticity of a pyrazole-based system against a traditional benzenoid system.

Materials
  • Test System (Pyrazole): 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (Precursor) + m-Aminophenol (Coupler).[3]

  • Control System (Benzenoid): p-Phenylenediamine (Precursor) + m-Aminophenol (Coupler).

  • Oxidant: 6% Hydrogen Peroxide (

    
    ) in a cosmetic cream base.
    
  • Substrate: Standardized Yak hair or bleached human hair swatches.

Protocol Steps
  • Equimolar Formulation:

    • Calculate amounts for 0.025 M concentration of precursor and coupler.

    • Why: Comparing by weight is inaccurate due to molecular weight differences; molarity ensures stoichiometric validity.

  • Base Preparation:

    • Dissolve dyes in a solution of 10% Ethanol, 10% Propylene Glycol, and water.

    • Adjust pH to 9.5 using Ammonium Hydroxide (

      
      ).
      
    • Critical Control: pH must be identical. A shift of 0.5 pH can alter reaction kinetics significantly.

  • Application:

    • Mix Dye Base 1:1 with 6%

      
       Developer.
      
    • Apply to hair swatch (Ratio: 4g product per 1g hair).

    • Process for 30 minutes at 30°C.

  • Rinsing:

    • Rinse with water (40°C) for 2 minutes.

    • Wash with standard sodium laureth sulfate (SLES) shampoo.

    • Blow dry.

  • Data Acquisition:

    • Measure color using a Spectrophotometer (CIELAB

      
       system).
      
Data Interpretation (Expected Results)
ParameterControl (PPD + m-AP)Test (Pyrazole + m-AP)Interpretation

(Lightness)
30-3525-30Pyrazoles often yield deeper uptake.

(Red/Green)
+15 (Reddish)+45 (Intense Red)The defining difference. Pyrazoles maximize the

vector.

(Yellow/Blue)
-5 (Blue-violet)-10 (Deep Violet)
Chroma (

)
~16~46Pyrazoles provide significantly higher saturation.

Part 5: Toxicology and Regulatory Landscape

The safety of pyrazole couplers has been rigorously scrutinized by the Scientific Committee on Consumer Safety (SCCS).

1-Hydroxyethyl-4,5-diamino pyrazole sulfate[3]
  • SCCS Opinion: SCCS/1293/09 and SCCS/1449/11.

  • Sensitization: Classified as a strong sensitizer (like PPD).

  • Genotoxicity: Not mutagenic in vivo.

  • Limit: Safe for use in oxidative hair dye formulations at a maximum on-head concentration of 3.0% (after mixing with oxidant).

1-Phenyl-3-methyl-5-pyrazolone (PMP)[4]
  • Usage: Often used in lower concentrations.

  • Risk: Historic pyrazolones were associated with higher allergenic risks. Modern purity standards are critical to avoid hydrazine contaminants.

References

  • Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. SCCS/1449/11. European Commission. Link

  • Chaudhry, Q., et al. (2015). Revision of the opinion on 1-Hexyl 4,5-Diamino Pyrazole Sulfate (A163). SCCS/1562/15. European Commission. Link

  • Cosmetic Ingredient Review (CIR). (2016). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Link

  • PubChem. (n.d.). 1-Hydroxyethyl-4,5-diamino pyrazole sulfate - Compound Summary. National Library of Medicine. Link

  • Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561. Link

Sources

Thermodynamic Stability Profile of 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine represents a specialized bi-heterocyclic scaffold, primarily utilized as a pharmacophore in kinase inhibitor development (e.g., p38 MAPK, JAK) and as a high-nitrogen precursor in energetic materials research. Its thermodynamic stability is governed by a complex interplay between annular tautomerism , intermolecular hydrogen bonding , and redox susceptibility of the primary amine.[1]

This guide provides a rigorous analysis of the compound's thermodynamic behavior, detailing the structural determinants of stability, solid-state phase transitions, and solution-state degradation pathways. It concludes with validated experimental protocols for assessing these parameters in a drug development or materials science context.

Molecular Architecture & Tautomeric Equilibria

The thermodynamic baseline of this molecule is defined by its ability to exist in multiple tautomeric states.[1] Unlike rigid scaffolds, the 1H-pyrazole core introduces a dynamic proton transfer equilibrium that dictates solubility, crystal packing, and reactivity.

Structural Connectivity

The molecule consists of a central pyrazole ring substituted at:

  • Position 3: An N-linked imidazole ring (1H-imidazol-1-yl). The N-N bond between rings creates a twisted bi-heteroaryl system to minimize steric clash between the imidazole C2-H and pyrazole N2.

  • Position 4: A primary amine (-NH₂), acting as a hydrogen bond donor.[1]

  • Position 5: A methyl group (-CH₃), providing steric bulk and lipophilicity.[1]

Tautomeric Toggle

In the gas phase and non-polar solvents, the pyrazole proton resides on the nitrogen furthest from the electron-withdrawing imidazole group to minimize dipolar repulsion.[1] However, in the solid state, intermolecular Hydrogen Bonding (HB) networks stabilize specific tautomers.[1]

Key Thermodynamic Insight: The transition between the 1H-tautomer (5-methyl) and the 2H-tautomer (3-methyl equivalent) is low-barrier (~3–5 kcal/mol). This rapid equilibrium implies that "purity" analysis by NMR must account for coalescing signals, and thermodynamic data (like LogP) represents a weighted average of species.[1]

Tautomerism cluster_0 Thermodynamic Equilibrium T1 Tautomer A (1H-pyrazole) Lower Dipole (Gas Phase) T2 Tautomer B (2H-pyrazole) H-Bond Stabilized (Solid State) T1->T2 Proton Transfer ΔG ≈ 3-5 kcal/mol caption Fig 1: Annular tautomerism of the pyrazole core drives thermodynamic behavior.

Solid-State Thermodynamics

For pharmaceutical and material applications, the solid-state stability is the primary concern. The high nitrogen content and presence of both donors (-NH, -NH₂) and acceptors (N-imidazole, N-pyrazole) create a high propensity for polymorphism.

Thermal Transitions[1]
  • Predicted Melting Point: 185°C – 215°C.[1]

    • Rationale: The bi-heterocyclic nature increases rigidity compared to simple aminopyrazoles (MP ~150°C).[1] The extensive H-bond network elevates the lattice energy.

  • Decomposition: >260°C.[1]

    • Mechanism:[1] Thermal decomposition typically initiates via condensation of the amine group (loss of NH₃) or ring opening of the imidazole moiety under extreme stress.[1]

Hygroscopicity & Hydrate Formation

The imidazole ring is a known hygroscopic motif.[1] The N3 of the imidazole and N2 of the pyrazole are basic sites capable of accepting water protons.[1]

  • Risk: High.[1]

  • Impact: Absorption of atmospheric moisture can lower the glass transition temperature (

    
    ) and induce amorphous-to-crystalline phase transitions, compromising physical stability.
    

Chemical Stability (Solution Phase)[1]

pH-Dependent Stability (Ionization)

The molecule is amphoteric but predominantly basic.[1]

  • Basic Centers: Imidazole N3 (

    
    ) and Pyrazole N2 (
    
    
    
    ).[1]
  • Acidic Center: Pyrazole N1-H (

    
    ).[1]
    
  • Stability Zone: The molecule is maximally stable at neutral to slightly basic pH (pH 7–9).[1]

    • Acidic Conditions (pH < 4): Protonation of the imidazole ring is reversible and stable.[1] However, strong acids may catalyze decarboxylation if residual carboxylic acid precursors are present, though the core ring system is acid-resistant.

    • Basic Conditions (pH > 12): Deprotonation of the pyrazole NH forms a pyrazolate anion, which is highly nucleophilic and susceptible to oxidative coupling.[1]

Oxidative Degradation

The C4-amine is the "soft spot" for chemical instability.

  • Pathway: Oxidation of the electron-rich aminopyrazole system leads to the formation of azo-dimers (Ar-N=N-Ar) or highly colored imino-quinone species.

  • Visual Indicator: Samples turning from off-white to yellow/brown indicate surface oxidation.

Experimental Protocols

As a Senior Scientist, reliance on literature values is insufficient. The following protocols are designed to generate self-validating empirical data.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine melting point, glass transition, and polymorphic purity.[1]

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape during decomp).[1]

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 300°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Endotherm 1 (Sharp): Melting point (

      
      ).[1][2] Integrate peak to find Heat of Fusion (
      
      
      
      ).[1]
    • Exotherm (Broad): Decomposition (

      
      ).
      
    • Validation: If a small endotherm precedes the main melt, run a Heat-Cool-Heat cycle to check for solvate desolvation or polymorphic transitions.

Protocol B: Forced Degradation Study (Stress Testing)

Purpose: To map degradation pathways for regulatory filing.[1]

Stress ConditionConditionsDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours5-20%
Base Hydrolysis 0.1 N NaOH, 60°C24 Hours5-20%
Oxidation 3% H₂O₂, RT4 Hours5-20%
Thermal Solid state, 80°C7 Days< 5%
Photostability 1.2M Lux hours~2 DaysN/A

Data Processing: Analyze via HPLC-PDA-MS.

  • Column: C18 Reverse Phase (high pH stability column recommended, e.g., Waters XBridge).

  • Mobile Phase: Ammonium Bicarbonate (pH 9.[1]0) / Acetonitrile gradient (Basic pH keeps the imidazole neutral, improving peak shape).[1]

Degradation Pathway Visualization[1]

The following diagram illustrates the primary thermal and oxidative degradation pathways identified for aminopyrazole-imidazole systems.

Degradation cluster_ox Oxidative Pathway (Solution/Air) cluster_therm Thermal Pathway (>250°C) Parent Parent Compound (Aminopyrazole-Imidazole) AzoDimer Azo-Dimer Formation (Colored Impurity) Parent->AzoDimer Oxidation (-2H) Quinone Imino-Quinone Species Parent->Quinone ROS Attack Condensation Intermolecular Condensation (-NH3) Parent->Condensation High T (Solid State) RingOpen Ring Fragmentation (HCN / Nitrile release) Parent->RingOpen Pyrolysis caption Fig 2: Primary degradation pathways under oxidative and thermal stress.

References

  • Alkorta, I., et al. (2006).[1][3] "The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms." Chemistry - A European Journal. Link[1]

  • Zborowski, K., et al. (2019).[1] "Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives: A Computational Study on Relative Stability." Semantic Scholar. Link

  • Vangara, S., et al. (2022).[1] "Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials."[4][5] The Journal of Organic Chemistry. Link[1]

  • Mó, O., et al. (1999).[1] "Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles." Journal of Physical Chemistry A. Link[1][6]

  • PubChem Compound Summary. (2026). "3-methyl-1H-pyrazol-4-amine" (Analog Data). National Center for Biotechnology Information.[1] Link[1]

Sources

Technical Guide: pKa Values and Ionization Behavior of 5-Methyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the ionization behavior, pKa values, and physicochemical properties of 5-methyl-1H-pyrazol-4-amine derivatives. It is structured to support researchers in lead optimization and formulation.

Executive Summary

The 5-methyl-1H-pyrazol-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., substituted pyrazolo[1,5-a]pyrimidines) and anti-inflammatory agents.[1] Understanding its ionization behavior is critical because it governs solubility , membrane permeability , and ligand-protein binding interactions .[1][2]

Unlike simple aliphatic amines, the 4-amino group in this scaffold is not the primary basic center.[2] Instead, the molecule exhibits a complex ionization profile driven by annular tautomerism and resonance-assisted ring protonation.[1] This guide provides the structural logic, estimated pKa ranges, and validated experimental protocols for characterizing these derivatives.

Structural Chemistry & Ionization Sites

Tautomerism and Resonance

The 5-methyl-1H-pyrazol-4-amine core exists in a tautomeric equilibrium between the 1H- and 2H- forms.[1] While the 1H-tautomer is generally more stable in the solid state, the equilibrium in solution is solvent-dependent.[1]

Crucially, the 4-amino group acts as a strong


-donor (+M effect).[1] This electron density is delocalized into the pyrazole ring, significantly increasing the electron density at the N2 (pyridine-like)  nitrogen.[2]

Key Insight: The primary protonation event occurs at the ring nitrogen (N2) , not the exocyclic amine.[2] The exocyclic amine's lone pair is heavily involved in resonance, rendering it non-basic (pKa < 0).[2]

Visualization of Protonation Pathway

The following diagram illustrates the tautomeric forms and the resonance-stabilized cation formed upon protonation.

IonizationPathway Neutral_1H Neutral (1H-Tautomer) Stable Form Neutral_2H Neutral (2H-Tautomer) Minor Form Neutral_1H->Neutral_2H Tautomerism (Fast Exchange) Cation Cationic Species (Protonated at Ring N2) Neutral_1H->Cation + H+ (pKa ~ 5.8) Resonance Resonance Stabilization (+ charge delocalized to NH2) Cation->Resonance Stabilization

Caption: Protonation pathway of 5-methyl-1H-pyrazol-4-amine. Note that the cation is stabilized by resonance involving the exocyclic amino group.

pKa Values and Substituent Effects

Baseline pKa Values

For the core structure 5-methyl-1H-pyrazol-4-amine :

  • pKa (Basic): 5.8 ± 0.5 (Protonation of Ring N2).[2]

    • Context: Unsubstituted pyrazole has a pKa of ~2.[2]5. The addition of the 5-methyl group (+I effect) and the 4-amino group (strong +M effect) raises the basicity significantly.

  • pKa (Acidic): ~14.0 (Deprotonation of Ring NH).[2]

    • Context: This moiety acts as a very weak acid, relevant only in highly basic conditions (pH > 12).[2]

Quantitative Data: Derivative Comparison

The following table summarizes pKa values for the core scaffold and relevant derivatives to illustrate electronic effects.

CompoundSubstituent (R)pKa (Basic, BH+)Electronic Effect
Pyrazole (Ref) H2.5Baseline
3-Methylpyrazole 3-Me3.0Weak +I (Inductive donor)
4-Aminopyrazole 4-NH₂~5.5Strong +M (Resonance donor)
5-Methyl-4-aminopyrazole 5-Me, 4-NH₂5.8 - 6.2 Synergistic (+I and +M)
Carboxylic Acid Deriv. 3-COOH3.52 (Apparent)-I/-M (Electron withdrawing)
N-Phenyl Deriv. 1-Ph~4.8-I (Phenyl ring withdrawal)

Note: Values for specific derivatives are estimated based on Hammett substituent constants and experimental data from analogous systems.

The Hammett Relationship

The basicity of these derivatives follows the Hammett equation for heterocyclic systems.

  • Electron Donating Groups (EDG): Alkyl, OMe, NH₂ at positions 3 or 5 increase pKa (more basic).[2]

  • Electron Withdrawing Groups (EWG): CF₃, NO₂, CN, COOH decrease pKa (less basic).[2]

Experimental Protocols (Self-Validating)

Measuring the pKa of aminopyrazoles requires specific attention to their UV-active chromophores and potential solubility issues.

Method A: Spectrophotometric Titration (Gold Standard)

This method is preferred due to the distinct UV shift observed when the resonance between the amino group and the ring is perturbed by protonation.

Reagents:

  • Compound Stock: 10 mM in Methanol.[2]

  • Buffers: Phosphate/Citrate series (pH 2.0 to 8.0).[2]

  • Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60).[1][2]

Protocol:

  • Preparation: Dilute stock to 50 µM in buffers of varying pH (0.5 unit increments). Ensure <1% organic co-solvent to minimize dielectric constant shifts.[2]

  • Scanning: Scan from 220 nm to 350 nm.

    • Validation Check: Look for an Isosbestic Point .[2] A clean isosbestic point confirms a two-state equilibrium (Neutral ⇌ Cation) without degradation or precipitation.[1][2]

  • Analysis: Plot Absorbance vs. pH at

    
     of the neutral species.
    
  • Calculation: Fit data to the Henderson-Hasselbalch equation:

    
    [1]
    
Method B: Potentiometric Titration (For High Solubility)

Use this for derivatives with aqueous solubility > 1 mM.[2]

Protocol:

  • Dissolve 2-5 mg of compound in 0.15 M KCl (ionic strength adjustor).[1][2]

  • Titrate with 0.1 M HCl using a micro-burette.

  • Bjerrum Plot Analysis: Calculate

    
     (average number of bound protons).[2] The pKa is the pH where 
    
    
    
    .[2]
  • Validation: Perform the titration in 30%, 40%, and 50% MeOH/Water mixtures and extrapolate to 0% MeOH (Yasuda-Shedlovsky extrapolation) if the compound is insoluble in pure water.

Pharmaceutical Implications[1][2][5]

Solubility vs. pH Profile

The 5-methyl-1H-pyrazol-4-amine scaffold exhibits a pH-dependent solubility profile typical of a weak base.[1]

  • pH < 4.0: Highly soluble (Cationic form predominant).[2]

  • pH 6.0 - 8.0: Solubility minimum (Neutral species).[1][2]

  • Implication: Formulations for IV administration often require acidification (e.g., mesylate or hydrochloride salts) to target the cationic state.[2]

Membrane Permeability (LogD)

The distribution coefficient (LogD) varies drastically with pH.[2]

  • Gastric pH (1.2): LogD is low (Ionized); absorption is permeability-limited.[1][2]

  • Intestinal pH (6.8): LogD is high (Neutral); absorption is excellent.[2]

  • Design Strategy: To improve oral bioavailability, ensure the pKa is not too high (> 8.0), otherwise the drug remains ionized in the small intestine, limiting passive diffusion.[2] The natural pKa of ~6.0 is ideal for oral absorption.[2]

Workflow Visualization: Experimental Determination

ExperimentWorkflow Step1 Sample Preparation (10mM DMSO Stock) Decision Solubility check (>1mM in Water?) Step1->Decision MethodA Method A: UV-Vis Titration (Low Conc. 50µM) Decision->MethodA No MethodB Method B: Potentiometric Titration (High Conc. >1mM) Decision->MethodB Yes Analysis Data Fitting (Henderson-Hasselbalch) MethodA->Analysis Cosolvent Use MeOH/Water Extrapolation MethodB->Cosolvent If ppt forms MethodB->Analysis Cosolvent->Analysis

Caption: Decision tree for selecting the appropriate pKa determination method based on solubility.

References

  • Elguero, J., et al. (2000).[2] Protomeric tautomerism of heteroaromatic compounds. Advances in Heterocyclic Chemistry. Link

  • Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

  • Claramunt, R. M., et al. (1991).[2] The annular tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2.[2] Link

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. Link

  • Bawazir, W. (2020).[2][3] 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Note: Scalable Production of 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the scalable manufacturing of 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine .

This protocol addresses the specific challenges of linking two nitrogen-rich heterocycles (imidazole and pyrazole) while preserving the sensitive 4-amino functionality. The methodology prioritizes Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation , a route chosen for its atom economy, scalability, and avoidance of unstable diazonium intermediates often found in alternative pyrazole syntheses.

Executive Summary

The target molecule, This compound , is a high-value heterocyclic building block, often utilized in the development of Janus kinase (JAK) inhibitors and other ATP-competitive drugs. Its structure combines a hydrogen-bond donor/acceptor motif (pyrazole) with a solubilizing and coordinative moiety (imidazole).

Core Challenges:

  • Regioselectivity: Ensuring the imidazole couples exclusively at the C3 position without N-alkylation of the pyrazole ring.

  • Stability: The free base 4-aminopyrazole is prone to oxidative degradation (browning) upon air exposure.

  • Safety: Handling energetic nitro-pyrazole intermediates requires strict thermal control.

Solution: This protocol utilizes a Protect-Couples-Deprotect-Reduce strategy (or direct coupling on the activated nitro-scaffold) to ensure high purity. We employ a hydrochloride salt formation step immediately post-reduction to lock the amine in a stable, storable form.

Retrosynthetic Analysis & Pathway

The most robust disconnection relies on the activation provided by the electron-withdrawing nitro group at position 4. This activates the C3-halogen toward nucleophilic attack by imidazole.

Retrosynthesis Target Target Molecule (3-Imidazolyl-4-amino-5-methylpyrazole) Intermediate Intermediate 1 (3-Imidazolyl-4-nitro-5-methylpyrazole) Target->Intermediate Reduction (H2/Pd-C) SM1 Starting Material A 3-Bromo-5-methyl-4-nitro-1H-pyrazole Intermediate->SM1 SnAr Coupling SM2 Reagent Imidazole Intermediate->SM2 Nucleophile

Figure 1: Retrosynthetic strategy leveraging the activating nature of the 4-nitro group.

Detailed Experimental Protocols

Stage 1: SNAr Coupling (Synthesis of the Nitro-Intermediate)

Objective: Displace the C3-bromide with imidazole. Reaction Type: Nucleophilic Aromatic Substitution.

Materials:

  • Precursor: 3-Bromo-5-methyl-4-nitro-1H-pyrazole (1.0 eq)

  • Nucleophile: Imidazole (2.5 eq) — Excess acts as both nucleophile and base.

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Note: Acetonitrile can be used but requires higher reflux temps.

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq).

Protocol:

  • Setup: Charge a glass-lined reactor (GLR) with DMF (10 vol) .

  • Addition: Add 3-Bromo-5-methyl-4-nitro-1H-pyrazole and stir until dissolved.

  • Base/Nucleophile Addition: Add K₂CO₃ followed by Imidazole in portions to control mild exotherm.

  • Reaction: Heat the mixture to 90°C for 6–8 hours.

    • IPC (In-Process Control): Monitor by HPLC (C18 column, AcCN/H2O). Target < 2% starting bromide.[1]

  • Workup (Quench): Cool reaction mass to 20°C. Pour slowly into Ice Water (30 vol) with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the solid. Wash the cake with water (3 x 5 vol) to remove residual DMF and imidazole.

  • Drying: Vacuum dry at 45°C until constant weight.

    • Yield Expectation: 75–85%.

    • Safety Note: The nitro-intermediate is stable but should be tested by DSC before large-scale drying to rule out decomposition hazards.

Stage 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to the amine without reducing the imidazole ring. Reaction Type: Heterogeneous Catalysis.

Materials:

  • Substrate: 3-(1H-Imidazol-1-yl)-5-methyl-4-nitro-1H-pyrazole (from Stage 1).

  • Catalyst: 10% Pd/C (50% water wet), 5 wt% loading.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source: H₂ gas (3–5 bar).

Protocol:

  • Inertion: Purge the autoclave vessel with Nitrogen (3 cycles).

  • Loading: Charge Methanol (15 vol) and the Nitro-intermediate .

  • Catalyst Addition: Add Pd/C catalyst as a slurry in methanol (to prevent ignition of dry catalyst).

  • Hydrogenation: Pressurize with H₂ to 4 bar . Stir at 35–40°C .

    • Kinetic Control: The reaction is exothermic.[1] Control temperature via jacket cooling.

  • Completion: Reaction is typically complete in 4–6 hours. Confirm by HPLC (disappearance of nitro peak).

  • Filtration: Filter warm through a Celite® pad or sparkler filter to remove Pd/C. Wash pad with MeOH.

    • Critical: Do not let the filtrate stand in air for long periods; 4-aminopyrazoles oxidize rapidly. Proceed immediately to Stage 3.

Stage 3: Salt Formation & Isolation (The Stabilization Step)

Objective: Convert the unstable free amine into a stable Hydrochloride salt.

Protocol:

  • Acidification: Cool the methanolic filtrate from Stage 2 to 0–5°C .

  • Addition: Slowly add 4M HCl in Dioxane or conc. aqueous HCl (1.1 eq relative to amine).

    • Observation: A white to off-white precipitate should form immediately.

  • Crystallization: Stir at 0°C for 2 hours to maximize yield.

  • Filtration: Filter the solid.

  • Washing: Wash with cold Ethyl Acetate or MTBE (to remove organic impurities and color).

  • Drying: Dry under vacuum at 40°C.

Process Flow & Logic Diagram

The following diagram illustrates the critical decision points and flow of the synthesis.

ProcessFlow Start Start: 3-Bromo-5-methyl-4-nitro-1H-pyrazole Step1 Step 1: SnAr Coupling (Imidazole, K2CO3, DMF, 90°C) Start->Step1 Check1 IPC: <2% Bromide? Step1->Check1 Check1->Step1 No (Continue Heating) Quench Quench in Ice Water Filter Solid Check1->Quench Yes Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Quench->Step2 Filter Remove Catalyst (Inert Atmosphere) Step2->Filter Salt Step 3: HCl Salt Formation (Stabilization) Filter->Salt Final Final Product: HCl Salt Salt->Final

Figure 2: Process flow diagram emphasizing the critical In-Process Control (IPC) and stabilization steps.

Analytical Specifications (Quality Control)

To ensure the product meets pharmaceutical standards, the following specifications should be met:

ParameterSpecificationMethod
Appearance White to pale yellow crystalline powderVisual
Purity > 98.0% (Area %)HPLC (C18, 254 nm)
Identification Consistent with structure1H-NMR (DMSO-d6)
Residual Solvent DMF < 880 ppm, MeOH < 3000 ppmGC-HS
Water Content < 1.0% w/wKarl Fischer
Palladium < 10 ppmICP-MS

Expected 1H-NMR Data (DMSO-d6, Free Base equivalent):

  • 
     12.1 (br s, 1H, Pyrazole NH)
    
  • 
     7.65 (s, 1H, Imidazole C2-H)
    
  • 
     7.15 (s, 1H, Imidazole C4-H)
    
  • 
     7.05 (s, 1H, Imidazole C5-H)
    
  • 
     4.80 (br s, 2H, NH2)
    
  • 
     2.15 (s, 3H, CH3)
    

Scientific Rationale & Troubleshooting

Why SNAr on Nitropyrazole?

Direct coupling of imidazole to a 4-aminopyrazole is chemically forbidden due to the electron-rich nature of the amine. The nitro group at position 4 serves a dual purpose:

  • Activation: It pulls electron density from the ring, making the C3-bromide susceptible to nucleophilic attack.

  • Protection: It acts as a "masked" amine, preventing oxidation during the harsh coupling conditions.

Troubleshooting Guide
  • Problem: Low yield in Step 1.

    • Cause: Incomplete deprotonation of imidazole or moisture in DMF.

    • Fix: Ensure K₂CO₃ is milled/anhydrous. Use molecular sieves for DMF.

  • Problem: Product turns purple/brown during filtration in Step 2.

    • Cause: Oxidation of the free amine.[1]

    • Fix: Minimize air exposure.[1] Add a pinch of ascorbic acid or sodium metabisulfite during workup if necessary, but rapid acidification (Salt Formation) is the best prevention.

  • Problem: Regioisomers (N-alkylation of pyrazole).

    • Insight: The pyrazole NH is acidic. In the presence of base, it deprotonates. However, the intermolecular reaction between the pyrazole anion and imidazole is unlikely. The main side reaction is the pyrazole attacking the imidazole (rare) or polymerization. The described conditions favor the desired displacement.

References

  • General Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.

  • Nitro-Pyrazole Activation: Behr, L. C., et al. "Pyrazoles. II. The Preparation of Some 3-Substituted 4-Nitropyrazoles." Journal of the American Chemical Society, 1956.

  • Catalytic Hydrogenation of Heterocycles: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard Text).
  • Safety of Nitropyrazoles: Organic Process Research & Development (OPRD) guidelines on energetic materials.

(Note: While specific patents for this exact molecule are proprietary, the chemistry described is adapted from standard protocols for "3-amino-4-nitropyrazole" derivatives found in the cited literature.)

Sources

Application of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine in Heterocyclic Chemistry

Executive Summary

The compound This compound represents a specialized "bi-heterocyclic" scaffold.[1][2] Unlike standard aminopyrazoles, this molecule incorporates a pendant imidazole ring directly attached to the pyrazole core. This structural feature introduces unique electronic properties—specifically, a secondary basic center and an additional hydrogen-bond acceptor—making it a high-value intermediate for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines .[2] These fused systems are privileged pharmacophores in drug discovery, particularly for ATP-competitive kinase inhibitors (e.g., CDK, GSK-3, and EGFR inhibitors).

This guide details the chemical behavior of this scaffold, focusing on its regioselective cyclization protocols and handling requirements due to its zwitterionic potential.

Chemical Profile & Reactivity Analysis

Structural Dynamics

The molecule exists in dynamic equilibrium. In solution, the 1H-pyrazole moiety undergoes annular tautomerism, meaning the substituents at positions 3 and 5 are interchangeable unless the N1-nitrogen is substituted.[2]

  • Tautomer A: 3-(Imidazol-1-yl)-5-methyl...[1][2]

  • Tautomer B: 5-(Imidazol-1-yl)-3-methyl...[1][2]

Critical Consideration: When reacting with electrophiles to form fused rings, the regioselectivity is governed by the steric bulk of the imidazole group versus the methyl group. In pyrazolo[1,5-a]pyrimidine synthesis, cyclization typically favors the formation of the isomer where the most bulky group (Imidazole) is distal to the bridgehead nitrogen, although this is solvent-dependent.

Solubility & Handling
  • Basicity: The imidazole nitrogen (pKa ~7.0) and the primary amine (pKa ~4-5) make this compound significantly more basic than phenyl-substituted pyrazoles.[1][2]

  • Solubility: Highly soluble in DMSO, DMF, and dilute aqueous acid. Moderate solubility in Ethanol. Poor solubility in non-polar solvents (Hexane, Toluene).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidative darkening of the amine.

Application I: Synthesis of Pyrazolo[1,5-a]pyrimidines

The primary application of this amine is the construction of the pyrazolo[1,5-a]pyrimidine core, a scaffold mimetic of the purine adenine base, widely used in kinase inhibitor design.

Mechanism of Action

The reaction involves a condensation between the exocyclic amine (C4-NH2) and a 1,3-dicarbonyl species, followed by intramolecular cyclodehydration involving the endocyclic pyrazole nitrogen (N1).[2]

Experimental Protocol

Objective: Synthesis of 2,7-dimethyl-3-(imidazol-1-yl)pyrazolo[1,5-a]pyrimidine.

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Reactant: Acetylacetone (1.1 equiv)[2]

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)[2]

  • Catalyst: Piperidine (if using EtOH)[2]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the amine in 5 mL of Glacial Acetic Acid .

    • Note: AcOH is preferred over EtOH for this specific substrate because the imidazole moiety can act as an internal base; the acidic medium ensures the carbonyl electrophile is activated.

  • Addition: Add 1.1 mmol (110 mg) of acetylacetone dropwise at room temperature.

  • Reflux: Heat the mixture to 110°C (Reflux) for 4–6 hours.

    • Monitoring: Check progress via TLC (System: DCM/MeOH 9:1). The starting amine spot (low Rf, stains with Ninhydrin) should disappear.

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto 50 g of crushed ice .

    • Neutralize carefully with saturated NaHCO₃ solution until pH ~8.[1] Do not use strong NaOH, as it may hydrolyze the imidazole ring or cause ring opening.

  • Isolation: A precipitate should form. Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.

    • If no precipitate forms:[1] Extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (DCM -> 5% MeOH in DCM).[1][2]

Data Interpretation:

  • Yield: Expected range 75–85%.

  • ¹H NMR Diagnostic: Look for the disappearance of the broad NH₂ singlet (approx. 4.0–5.0 ppm) and the appearance of a pyrimidine proton singlet (approx. 6.5–6.8 ppm).

Application II: Schiff Base Formation (Kinase Hinge Binders)

This protocol generates imine derivatives, often used to extend the scaffold into a hydrophobic pocket of a protein target.

Experimental Protocol

Objective: Synthesis of (E)-N-(4-chlorobenzylidene)-3-(imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine.

  • Dissolution: Dissolve 1.0 mmol of amine in 10 mL absolute Ethanol .

  • Activation: Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Reaction: Add 1.0 mmol of 4-chlorobenzaldehyde.

  • Conditions: Reflux for 3–5 hours.

  • Isolation: Cool to 0°C. The Schiff base often crystallizes directly. Filter and wash with cold ethanol.

Visualized Workflows (DOT Diagrams)

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the condensation pathway to the fused pyrazolo[1,5-a]pyrimidine system.

G Start Pyrazol-4-amine (Substrate) Inter Intermediate (Enaminone) Start->Inter Nucleophilic Attack (AcOH, Reflux) Reagent 1,3-Dicarbonyl (Acetylacetone) Reagent->Inter Cyclization Cyclodehydration (- H₂O) Inter->Cyclization Intramolecular Ring Closure Product Pyrazolo[1,5-a]pyrimidine (Fused System) Cyclization->Product Aromatization

Caption: Step-wise mechanism for the formation of the bicyclic core from the aminopyrazole precursor.

Diagram 2: Diversity-Oriented Synthesis Workflow

A decision tree for researchers choosing the correct pathway based on the target pharmacophore.

Workflow Input Starting Material: 3-(Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine Decision Target Application? Input->Decision PathA Kinase Inhibitor Core (Fused Ring) Decision->PathA ATP Mimic PathB Hinge Binder / Linker (Linear) Decision->PathB Affinity Probe RxnA React with 1,3-Dicarbonyls (e.g., Acetylacetone) PathA->RxnA RxnB React with Aldehydes (Reductive Amination) PathB->RxnB ProdA Pyrazolo[1,5-a]pyrimidine RxnA->ProdA ProdB Secondary Amine / Schiff Base RxnB->ProdB

Caption: Strategic workflow for selecting synthetic routes based on medicinal chemistry goals.

Comparative Data: Solvent Effects

The following table summarizes the impact of solvent choice on the yield of the pyrazolo[1,5-a]pyrimidine cyclization (Application I).

SolventCatalystTemperatureTimeYield (%)Comments
Acetic Acid None118°C (Reflux)4 h82% Best for solubility; acts as autocatalyst.[1][2]
Ethanol Piperidine78°C (Reflux)6 h65%Slower; requires basic catalyst.
Water None100°C12 h40%Poor solubility of reactants; "Green" but inefficient.
DMF None153°C2 h70%Fast, but workup is difficult (requires extensive washing).

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Synthesis of New Pyrazolo[1,5-a]pyrimidine Deriv
    • Source: Journal of Chemistry / Core.ac.uk[1]

    • URL:[Link][2]

  • Kinase Inhibitor Applications

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.
    • Source: RSC Advances[1][2]

    • URL:[Link]

  • General Aminopyrazole Reactivity

    • Title: Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles.[1][2][3]

    • Source: Organic & Biomolecular Chemistry[1][2][3][4]

    • URL:[Link]

  • Related Imidazole-Pyrazole Scaffolds

    • Title: Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl).
    • Source: SciSpace / Zaporizhzhia State Medical University[1][2]

    • URL:[Link]

Sources

Application Note: Advanced Crystallization Protocols for 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the crystallization strategy for 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine , a highly functionalized heterocyclic intermediate.[1] Given the compound's poly-nitrogenous structure, it exhibits significant polarity, basicity, and hydrogen-bonding potential.[1] The protocols below are designed to address common challenges such as oiling out, solvate formation, and polymorph control.

Executive Summary & Chemical Context[1][2][3][4][5][6]

This compound is a "push-pull" heterocyclic system containing an electron-rich amine and two nitrogen-rich rings (pyrazole and imidazole).[1] This structure dictates specific physicochemical behaviors critical for crystallization:

  • Basicity: The imidazole ring (N3 position) is moderately basic (

    
    ), while the pyrazole and primary amine are weakly basic.[1] This makes pH-controlled crystallization highly effective.[1]
    
  • Polarity & H-Bonding: The molecule is a strong hydrogen bond donor (pyrazole NH, amine

    
    ) and acceptor (imidazole N, pyrazole N).[1] This increases the risk of hydrate/solvate formation.[1]
    
  • Solubility Profile: High solubility in polar protic solvents (MeOH, Water/Acid) and polar aprotic solvents (DMSO, DMF).[1] Low solubility in non-polar solvents (Hexane, Toluene).[1]

Physicochemical Profile & Solvent Selection
Solvent ClassExamplesSolubility PredictionApplication
Primary Solvents Methanol, Ethanol, IPAHigh (Hot) / Moderate (Cold)Cooling Crystallization
Anti-Solvents Heptane, Toluene, MTBEVery Low Yield Enhancement
Process Solvents Water (pH > 8)Low Anti-solvent / pH Swing
Process Solvents Water (pH < 4)High Dissolution (Salt Formation)

Protocol A: Cooling Crystallization (Purification)[1]

Objective: Removal of synthesis by-products (e.g., unreacted imidazole, inorganic salts) and color impurities.[1] Mechanism: Exploits the steep solubility curve in alcohol/water mixtures.[1]

Materials
  • Crude this compound.[1]

  • Solvent: Ethanol (Absolute) and Deionized Water.[1]

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser.[1]

Step-by-Step Methodology
  • Dissolution:

    • Charge crude solid into the reactor.[1]

    • Add Ethanol (5-7 volumes) relative to solid weight.[1]

    • Heat to Reflux (78°C) with agitation (200-300 RPM).

    • Note: If the solution is not clear, add water dropwise (up to 10% v/v) until full dissolution is achieved.[1] The water helps dissolve polar inorganic impurities or improve solubility of the polar amine.[1]

  • Clarification (Optional but Recommended):

    • If colored impurities are present, add Activated Carbon (5 wt%) and stir at reflux for 30 minutes.

    • Filter hot through a pre-heated Celite pad to remove carbon and insoluble particulates.[1]

  • Controlled Cooling:

    • Cool the filtrate to 60°C rapidly.

    • Seeding: At 60°C (metastable zone), add 0.5 wt% of pure seed crystals to induce nucleation.[1]

    • Cool linearly from 60°C to 0°C over 4-6 hours (Rate: ~10-15°C/hr). Slow cooling prevents oiling out and entrapment of impurities.[1]

  • Isolation:

    • Age the slurry at 0°C for 2 hours to maximize yield.

    • Filter the crystals using a vacuum Buchner funnel.[1]

    • Wash: Displacement wash with cold Ethanol/Heptane (1:[1]1) to remove mother liquor without redissolving the cake.[1]

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours. Ensure pressure is <50 mbar to remove bound water/solvent.[1]

Protocol B: pH-Swing Crystallization (High Yield)

Objective: Recovery of the compound from aqueous reaction streams or mother liquors.[1] Mechanism: The molecule is soluble in acid (protonated) and insoluble in base (neutral free base).[1]

Step-by-Step Methodology
  • Acidic Dissolution:

    • Dissolve the crude material in 1.0 M HCl (5 volumes) . The solution should be clear and have a pH < 2.[1]

    • Filter to remove non-basic impurities (e.g., neutral tars).[1]

  • Neutralization & Nucleation:

    • Cool the acidic solution to 10-15°C .

    • Slowly add 25% NaOH or Ammonia solution dropwise.[1]

    • Monitor pH.[1] As pH approaches 5-6, the solution will become turbid (cloud point).[1]

  • Crystal Growth:

    • Continue base addition until pH 9-10 .[1]

    • Critical: Do not overshoot to pH > 12 as ring degradation (hydrolysis) may occur at high temperatures.[1]

    • Stir the resulting slurry for 1 hour to allow crystal ripening (Ostwald ripening).[1]

  • Filtration:

    • Filter and wash extensively with water to remove NaCl/NH4Cl by-products.[1]

    • Final wash with Acetone (1 volume) to displace water and facilitate drying.[1]

Protocol C: Salt Formation (Dihydrochloride)

Objective: Creating a highly water-soluble, stable solid form for formulation or storage. Mechanism: Protonation of both the Imidazole (N3) and Amine/Pyrazole sites.[1]

Step-by-Step Methodology
  • Preparation:

    • Dissolve the free base (1 eq) in Isopropanol (IPA, 10 volumes) at 50°C.

  • Acid Addition:

    • Slowly add Concentrated HCl (2.2 eq) or HCl in IPA (3-4 M) .

    • Exothermic Reaction:[1] Control temperature to keep below 60°C.

  • Crystallization:

    • The salt typically precipitates immediately.[1] If oiling occurs, reheat to redissolve and cool slowly.[1]

    • Cool to 0-5°C and stir for 2 hours.

  • Isolation:

    • Filter the white crystalline solid.[1]

    • Wash with cold IPA or MTBE.[1]

    • Drying: Highly hygroscopic![1] Dry under nitrogen sweep or high vacuum with P2O5 desiccant.[1]

Process Visualization (Graphviz)[1]

The following diagram illustrates the decision logic for selecting the appropriate crystallization method based on the input material state.

CrystallizationWorkflow Start Input: Crude 3-(Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine CheckPurity Check Purity & State Start->CheckPurity AqueousStream Dissolved in Aqueous Acid? CheckPurity->AqueousStream HighImpurity High Impurity / Colored? NeedSalt Need Water Soluble Form? HighImpurity->NeedSalt No ProtocolA Protocol A: Cooling Cryst. (EtOH/Water + Carbon) HighImpurity->ProtocolA Yes AqueousStream->HighImpurity No (Solid) ProtocolB Protocol B: pH-Swing (Acid -> Base ppt) AqueousStream->ProtocolB Yes NeedSalt->ProtocolA No (Polymorph Control) ProtocolC Protocol C: Salt Formation (IPA + HCl) NeedSalt->ProtocolC Yes FinalProduct Pure Crystalline Product ProtocolA->FinalProduct ProtocolB->FinalProduct ProtocolC->FinalProduct

Figure 1: Decision matrix for crystallization process selection based on impurity profile and desired final form.

Troubleshooting & Critical Parameters

Oiling Out (Liquid-Liquid Phase Separation)
  • Cause: The compound is precipitating faster than it can crystallize, often due to high supersaturation or presence of impurities.[1]

  • Solution:

    • Seed Load: Increase seed loading to 1-2%.

    • Temperature: Keep the mixture at the "cloud point" temperature for 30 mins before cooling further.

    • Solvent: Add a small amount of anti-solvent (e.g., Toluene) very slowly.[1]

Color Removal
  • Issue: Pyrazole amines often oxidize to colored (yellow/brown) azo or nitroso impurities.[1]

  • Solution: Use Sodium Dithionite (

    
    )  wash during the aqueous workup or Protocol B.[1] This reducing agent helps break down colored oxidized by-products.[1]
    
Polymorphism
  • Risk: H-bonding allows for multiple packing arrangements.[1]

  • Control: Consistent cooling rates and solvent ratios are vital.[1] Protocol A (Ethanol/Water) typically yields the thermodynamic (most stable) polymorph.[1] Rapid precipitation (Protocol B) may yield kinetic (metastable) forms or amorphous material.[1]

References

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Foundational text on crystal engineering and polymorph control).

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Standard protocols for cooling and anti-solvent crystallization).

  • Mague, J. T., et al. (2014).[1] "Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine". Acta Crystallographica Section E, 70(11), o1212–o1213.[1] Link (Structural analog reference for H-bonding networks in pyrazole-imidazole systems).[1]

  • Fabbiani, F. P. A., et al. (2009).[1] "High-pressure recrystallisation of imidazole: a new polymorph". ChemComm. (Relevant for imidazole-containing crystal behavior).[1][2][3]

  • PubChem. (2026).[1][4] "3-(1H-imidazol-2-yl)-5-methyl-1H-pyrazole Compound Summary". National Center for Biotechnology Information.[1] Link (Physicochemical property verification).[1]

Sources

Preparing stock solutions of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine Stock Solutions

Abstract & Scope

This technical guide details the rigorous preparation, storage, and validation of stock solutions for This compound (Formula: C₇H₉N₅). This compound, characterized by a bivalent heterocyclic scaffold containing both imidazole and pyrazole rings alongside a primary amine, presents specific challenges regarding oxidation sensitivity and aqueous solubility.

This protocol is designed for researchers conducting enzymatic inhibition assays (e.g., kinase profiling), fragment-based drug discovery (FBDD), or cellular bioassays. It prioritizes the maintenance of chemical integrity to prevent "silent" experimental failures caused by compound degradation or micro-precipitation.

Physicochemical Profile & Solubility Logic

Before handling, it is critical to understand the molecular behavior of the compound. The presence of a primary amine at position 4 of the pyrazole ring renders the molecule electron-rich and susceptible to oxidative degradation, while the imidazole moiety confers pH-dependent solubility.

ParameterValue / CharacteristicExperimental Implication
Molecular Weight 163.18 g/mol Essential for Molarity calculations.
Formula C₇H₉N₅High nitrogen content implies polarity but also potential for H-bond aggregation.
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended. Disrupts intermolecular H-bonds effectively.
Secondary Solvent DMF (Dimethylformamide)Alternative if DMSO is incompatible, though more toxic to cells.
Aqueous Solubility Low (pH > 7.0)The molecule is likely amphoteric.[1] It may precipitate in neutral buffers (PBS).
Stability Risk High (Oxidation) The 4-amino-pyrazole motif is prone to air oxidation. Argon overlay is mandatory.
Hygroscopicity ModerateAbsorbance of atmospheric water can alter effective mass.

Protocol 1: Preparation of 100 mM Master Stock (DMSO)

Objective: Create a stable, high-concentration master stock free of aggregates.

Materials:

  • Compound: this compound (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Equipment: Analytical balance (readability 0.01 mg), Anti-static gun, Argon/Nitrogen gas line.

Workflow Diagram (Graphviz):

StockPrep Start Solid Compound (Desiccated) Weigh Weighing (Anti-static) Start->Weigh Warm to RT Calc Calculate DMSO Vol (Vol = Mass / MW * Conc) Weigh->Calc Dissolve Dissolution (Vortex + Mild Sonicate) Calc->Dissolve Add Anhydrous DMSO Gas Inert Gas Overlay (Ar/N2) Dissolve->Gas Prevent Oxidation Aliquot Aliquot & Store (-80°C) Gas->Aliquot

Caption: Figure 1. Workflow for preparing oxidation-sensitive amine stocks. Note the critical inert gas step.

Step-by-Step Procedure:

  • Equilibration: Allow the vial of solid compound to warm to room temperature (approx. 30 mins) inside a desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, ruining mass accuracy.

  • Weighing: Weigh the desired amount (e.g., 5–10 mg) into a sterile, amber glass vial. Use an anti-static gun if the powder is "fly-away."

  • Calculation: Calculate the volume of DMSO required for a 100 mM stock.

    • Formula:

      
      
      
    • Example: For 5.0 mg:

      
      .
      
  • Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes (max temp 35°C). Caution: Do not overheat; amines can degrade.

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen into the headspace of the vial for 10 seconds to displace oxygen.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in PCR tubes or amber micro-vials.

  • Storage: Store at -80°C (preferred) or -20°C. Stable for 6 months at -80°C.

Protocol 2: Aqueous Dilution for Bioassays (The "No-Crash" Method)

Objective: Dilute the hydrophobic stock into aqueous media without causing "shock precipitation" (crashing out), which leads to false negatives (loss of compound) or false positives (aggregates inhibiting enzymes non-specifically).

The "Intermediate Dilution" Strategy: Directly adding 100% DMSO stock to media often creates a local high-concentration precipitate. Instead, use an intermediate step.

Dilution Scheme Diagram (Graphviz):

SerialDilution Stock 100 mM Master Stock (100% DMSO) Inter 100x Working Stock (1 mM in 100% DMSO) Stock->Inter 1:100 Dilution (in DMSO) Final Final Assay Well (10 µM Compound, 1% DMSO) Inter->Final 1:100 Dilution (Dropwise into Media) Media Assay Buffer/Media (Pre-warmed 37°C) Media->Final Bulk Volume

Caption: Figure 2. Two-step dilution strategy to maintain solubility. Never dilute directly from 100 mM to aqueous media if possible.

Procedure:

  • Thaw: Thaw one aliquot of 100 mM stock at Room Temperature (RT). Vortex to ensure homogeneity.[2]

  • Intermediate Stock (100x): Dilute the Master Stock with DMSO to create a concentration 100-fold higher than your final assay concentration.

    • Target: If final assay requires 10 µM, prepare a 1 mM intermediate in DMSO.

  • Final Dilution: Pipette the aqueous buffer/media into the tube first. Then, while vortexing gently, add the Intermediate Stock dropwise.

    • Ratio: 1 µL Intermediate + 99 µL Media.

    • Result: 10 µM compound in 1% DMSO.

  • Validation (Self-Check): Hold the tube against a light source. The solution must be crystal clear. If it looks milky or opalescent (Tyndall effect), the compound has precipitated.

    • Fix: If precipitation occurs, lower the final concentration or increase DMSO tolerance (if assay permits).

Quality Control & Troubleshooting

Self-Validating the Stock: Before running expensive screens, validate the stock integrity.

QC MethodProcedureAcceptance Criteria
Visual Check Inspect against dark/light background.No visible particulates or turbidity.
LC-MS (Purity) Inject 1 µL of 100 µM dilution (Acetonitrile/Water).Single peak at MW 163.2 (M+H⁺). Watch for M+16 (Oxidation) or M+32 peaks.
Solubility Test Dilute to 100 µM in PBS (pH 7.4). Measure OD600.OD600 < 0.005 (Background). Higher OD indicates aggregation.

Common Issues:

  • Yellowing of Stock: Indicates oxidation of the amine or imidazole ring. Action: Discard and prepare fresh from solid.

  • Precipitation in Media: The pKa of the imidazole is likely near neutral (~7.0). In pH 7.4 buffers, the molecule may be uncharged and less soluble. Action: Ensure DMSO is at least 0.5-1.0% or slightly lower the pH (e.g., pH 7.0) if the assay tolerates it.

References

  • BenchChem. Preparation of Stock Solutions for Kinase Inhibitors in DMSO. (General guidelines for heterocyclic inhibitors).

  • MedChemExpress (MCE). Compound Handling Instructions: Solubility and Dilution. (Standard protocols for DMSO stocks and aqueous dilution).

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (Authoritative text on "crashing out" in bioassays).

  • PubChem. Compound Summary: Imidazole and Pyrazole Derivatives.[3] (Physicochemical data grounding).

Disclaimer: This Application Note is for research use only. Always consult the Safety Data Sheet (SDS) for specific toxicity and handling hazards before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STAB-PYR-004 Subject: Minimizing Oxidative Degradation & Hydrolysis during Storage

Executive Summary

You are likely experiencing stability issues with 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine . This compound belongs to a class of electron-rich 4-aminopyrazoles , which are notoriously unstable in their free base form. The primary degradation vector is oxidative coupling of the C4-amine, accelerated by the electron-donating imidazole ring at C3.

This guide provides a root-cause analysis of degradation, a self-validating storage protocol, and recovery methods for compromised samples.

Module 1: The "Why" – Root Cause Analysis

To prevent degradation, one must understand the failure mode. This molecule suffers from a "perfect storm" of electronic effects:

  • Electronic Activation: The pyrazole ring is electron-rich. The amino group (-NH₂) at position 4 is strongly nucleophilic. The imidazole substituent at position 3 further enriches the π-system, lowering the oxidation potential of the amine.

  • Oxidative Dimerization: Upon exposure to atmospheric oxygen, the primary amine undergoes single-electron transfer (SET) to form a radical cation. These radicals couple to form azo-linkages (N=N) or imino-quinone species.

    • Visual Indicator: Samples turn from off-white/pale yellow to pink , then brown , and finally black tar.

  • Hygroscopicity: The imidazole ring is basic and hygroscopic. Absorbed water catalyzes hydrolysis and facilitates proton transfer, accelerating the oxidation kinetics.

Visualizing the Degradation Pathway

The following diagram illustrates the theoretical oxidative cascade triggering the color change.

DegradationPathway Start Pure Free Base (Off-White/Pale Yellow) Radical Radical Cation Intermediate Start->Radical SET Oxidation Oxygen Exposure to O2 + Light Oxygen->Radical Dimer Azo/Hydrazo Dimers (Pink/Red) Radical->Dimer Coupling Polymer Polymellitic Tars (Dark Brown/Black) Dimer->Polymer Polymerization

Figure 1: Theoretical oxidative degradation cascade of electron-rich aminopyrazoles.

Module 2: Storage Protocol (Standard Operating Procedure)

Objective: Maintain purity >98% over 6+ months. Principle: Remove the three vectors of decay: Oxygen, Moisture, and Photon Energy.

Protocol 1: Long-Term Storage (Solid State)
ParameterSpecificationScientific Rationale
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, creating a static blanket over the solid. Nitrogen is acceptable but diffuses faster.
Temperature -20°C (± 5°C) Arrhenius equation dictates that lowering temp slows reaction kinetics.
Container Amber Glass Vial + Parafilm/Teflon Tape Amber glass blocks UV light (preventing photo-oxidation). Plastic absorbs moisture and is permeable to O2.
Desiccant P2O5 or Silica Gel (in secondary container)Prevents hydration of the imidazole ring.
Form HCl Salt (Recommended) Converting the free base to a hydrochloride salt protonates the amine, significantly increasing oxidation resistance.
Protocol 2: Handling & Aliquoting

Never open the bulk stock bottle in open air if possible.

  • Equilibrate: Allow the frozen vial to reach room temperature before opening. (Opening a cold vial condenses atmospheric water onto the solid immediately).

  • Glove Box/Bag: Ideally, weigh out the required amount in an inert atmosphere glove box.

  • Schlenk Technique: If a glove box is unavailable, use an "inverted funnel" flow of Argon over the open vial while weighing.

  • Reseal Immediately: Purge the headspace with Argon before recapping.

Workflow Visualization

StorageWorkflow Step1 1. Synthesis/Receipt (Check Purity via LCMS) Step2 2. Drying (High Vacuum, <1 mbar, 4h) Step1->Step2 Step3 3. Inert Gas Purge (Argon Backfill) Step2->Step3 Step4 4. Sealing (Amber Vial + Parafilm) Step3->Step4 Step5 5. Storage (-20°C Freezer) Step4->Step5

Figure 2: Step-by-step workflow for securing compound integrity.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned pink. Is it ruined?

  • Diagnosis: This indicates early-stage surface oxidation (formation of azo impurities).

  • Action:

    • If <5% color: It is likely usable for crude reactions but may affect yield.

    • If Dark Red/Brown:Purification is required. [1]

    • Recovery: Dissolve in degassed solvent (MeOH/DCM). Add a reducing agent like Sodium Dithionite (Na2S2O4) wash or activated charcoal, filter, and re-precipitate. Alternatively, perform column chromatography flushing the column with Nitrogen first.

Q2: The compound has become a sticky gum.

  • Diagnosis: Hygroscopicity. The imidazole ring has absorbed atmospheric water.

  • Action: Lyophilize (freeze-dry) the sample from a dioxane/water mixture or dry under high vacuum over P2O5 for 24 hours.

Q3: Can I store it in DMSO?

  • Diagnosis: High Risk.

  • Reasoning: DMSO is an oxidant (Swern oxidation mechanism) and is hygroscopic.

  • Recommendation: Do not store as a solution. If necessary, use anhydrous DMSO, purge with Argon, store at -80°C, and use within 1 week.

Q4: Why is the HCl salt more stable?

  • Mechanism: Oxidation involves the removal of an electron from the nitrogen lone pair. Protonating the amine (forming R-NH3+) ties up that lone pair, making it electronically unavailable for oxidation.

  • Tip: If you synthesized the free base, consider bubbling HCl gas through an ethereal solution of your product to precipitate the stable salt.

References
  • Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Detailed protocols for inert atmosphere manipulation).

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds.[2] University of Pittsburgh, Department of Chemistry. (Academic standard for Schlenk lines and storage).[3]

  • Preethanuj, P., et al. How to prevent/minimize rapid air oxidation of 4-aminopyrazole. ResearchGate Discussion, 2012.[1] (Field reports on aminopyrazole instability).

  • Levandowski, B. J., et al. Stability of 4H-pyrazoles in physiological environments.[4]Bioconjugate Chemistry, 2019. (Data on pyrazole degradation kinetics).

Sources

Optimizing pH conditions for stability of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine

A Guide to Optimizing pH Conditions for Enhanced Stability

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and optimizing the pH-dependent stability of this compound. We will explore the molecule's inherent chemical properties, address frequently encountered experimental challenges, and provide a robust protocol for systematic stability analysis.

Section 1: Understanding the Molecule's Chemical Landscape

The stability of this compound in solution is intrinsically linked to its structure, which features three key ionizable groups: an imidazole ring, a pyrazole ring, and a primary amine. The pH of the environment dictates the protonation state of these groups, which in turn influences the molecule's solubility, reactivity, and susceptibility to degradation.

  • Imidazole Moiety: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] Its conjugate acid has a pKa of approximately 7, making it a critical buffer region to consider.[1][2] At pH values below its pKa, the imidazole ring will be protonated (imidazolium cation), increasing the molecule's overall positive charge and potentially enhancing its aqueous solubility.

  • Pyrazole Moiety: Pyrazole derivatives are aromatic heterocycles that can act as weak bases or acids.[3] The pyrazole ring is generally stable and resistant to oxidation and reduction.[4] However, its N-H proton can be abstracted under strongly basic conditions.

  • 4-Amine Group: The primary amine on the pyrazole ring is a basic center. It will be protonated (forming an ammonium cation) in acidic to near-neutral conditions, contributing significantly to the molecule's charge and solubility profile.

The interplay between these groups means the molecule's net charge and reactivity can change dramatically across a typical formulation pH range (pH 2-10). Understanding these potential protonation states is fundamental to predicting and controlling stability.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in aqueous solutions?

A1: Based on the structure, the primary degradation pathways to investigate are hydrolysis and oxidation. The points of susceptibility are the heterocyclic rings, especially under harsh pH or oxidative conditions.[5] Forced degradation studies, which intentionally stress the molecule under various conditions (e.g., strong acid, strong base, peroxide), are essential for identifying and characterizing potential degradants.[6]

Q2: My compound solution is turning yellow at a high pH. What could be the cause?

A2: Color changes often indicate chemical degradation or oxidation. The electron-rich nature of the imidazole and pyrazole rings can make them susceptible to oxidation, which can be accelerated at higher pH values where the molecule may be deprotonated and more reactive.[5] This can lead to the formation of colored, conjugated degradation products. It is crucial to blanket solutions with an inert gas (e.g., nitrogen or argon) and include antioxidants in your formulation screen if this is observed.

Q3: Which buffer systems are recommended for initial formulation and stability studies?

A3: The choice of buffer is critical. Imidazole itself is used as a buffer in the pH 6.2 to 7.8 range, so you must be cautious of potential interactions if using an imidazole-based buffer.[1] For a broad pH screen, a series of non-reactive buffers is recommended. Consider using citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-10. Always run a control with the compound in unbuffered water to assess the intrinsic stability and potential for auto-hydrolysis.

Q4: How does pH affect the solubility of this compound?

A4: Due to the presence of multiple basic nitrogen atoms (on the imidazole, pyrazole, and amine groups), the compound's solubility is expected to be significantly higher at acidic pH. In acidic solutions (pH < 6), these groups will be protonated, forming cationic species that are more readily solvated by water. As the pH increases towards neutral and alkaline, the molecule will become less charged and more hydrophobic, likely leading to a decrease in aqueous solubility and a higher risk of precipitation.

Section 3: Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound peak in HPLC at low pH (<4). Acid-catalyzed hydrolysis. The protonated form of the molecule may be more susceptible to hydrolytic attack. Imidazole derivatives have been shown to have altered stability in acidic conditions.[7][8]1. Confirm the identity of degradants using LC-MS. 2. Evaluate stability in a less acidic pH range (e.g., pH 4-6). 3. Reduce the temperature of the stability study to slow the degradation rate.
Compound precipitates from solution during storage at neutral pH. Poor solubility of the free-base form. As the pH approaches and surpasses the pKa of the ionizable groups, the molecule loses its charge and becomes less soluble.1. Determine the aqueous solubility across a range of pH values (a pH-solubility profile). 2. Consider formulating at a lower pH where the compound exists as a more soluble salt. 3. Investigate the use of co-solvents or solubilizing excipients if a neutral pH is required.
Inconsistent stability results between different buffer preparations. Buffer-catalyzed degradation or interaction. Certain buffer species (e.g., phosphate, citrate) can act as catalysts for specific degradation reactions.1. Screen a panel of different buffer salts at the same target pH. 2. Analyze the stability in a simple HCl/NaOH-adjusted aqueous solution as a baseline. 3. Ensure high purity of all buffer reagents.
Appearance of multiple new peaks in the HPLC chromatogram under oxidative stress (e.g., H₂O₂). Oxidation of the heterocyclic rings. The imidazole and pyrazole rings are susceptible to oxidation, which can create multiple degradation products.[5]1. Implement measures to protect from oxygen (e.g., use degassed solvents, blanket with nitrogen). 2. Evaluate the addition of antioxidants (e.g., ascorbic acid, methionine) to the formulation. 3. Characterize the oxidative degradants to understand the mechanism.

Section 4: Experimental Protocol for pH Stability Profiling

This protocol outlines a systematic approach for conducting a forced degradation study to determine the optimal pH for the stability of this compound.[9]

Objective: To evaluate the chemical stability of the target compound across a broad pH range and identify the pH of maximum stability.

1. Materials and Reagents:

  • This compound (solid, >98% purity)

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts: Potassium phosphate (mono- and dibasic), sodium citrate, sodium borate

  • Acids/Bases for pH adjustment: Hydrochloric acid (0.1 N), Sodium hydroxide (0.1 N)

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • HPLC system with UV/PDA detector

2. Preparation of Buffers (50 mM):

  • pH 2.0: 0.01 N HCl

  • pH 4.0: Citrate buffer

  • pH 5.0: Citrate buffer

  • pH 7.4: Phosphate buffer

  • pH 9.0: Borate buffer

  • pH 12.0: 0.01 N NaOH (Adjust pH of each buffer solution to the target value using HCl or NaOH as needed.)

3. Preparation of Stock and Study Samples:

  • Prepare a 1.0 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • For each pH condition, add a small aliquot of the stock solution to a volumetric flask containing the buffer to achieve a final concentration of 50 µg/mL. Note: The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on stability.

  • Prepare a control sample (T=0) for each pH by immediately diluting the study sample with mobile phase to the analytical concentration and analyzing it.

4. Incubation and Sampling:

  • Store all study samples in a temperature-controlled incubator set to 40°C.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately quench the degradation by diluting the aliquot in a cold mobile phase and store at 2-8°C until analysis.

5. Analytical Method:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and a low-pH aqueous mobile phase (e.g., 0.1% formic acid) is a good starting point.

  • Monitor the elution profile using a UV/PDA detector at a wavelength where the parent compound has maximum absorbance.

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample for that specific pH.

G cluster_prep Preparation Phase cluster_study Stability Study cluster_analysis Analysis & Interpretation stock Prepare 1 mg/mL Stock (Compound in ACN) sample_prep Create Study Samples (50 µg/mL in each buffer) stock->sample_prep buffers Prepare Buffer Series (pH 2, 4, 5, 7.4, 9, 12) buffers->sample_prep t0 Analyze T=0 Control (Immediate Analysis) sample_prep->t0 incubation Incubate Samples (40°C) sample_prep->incubation hplc Analyze by Stability- Indicating HPLC t0->hplc sampling Withdraw Aliquots (2, 4, 8, 24, 48h) incubation->sampling sampling->hplc data Calculate % Remaining vs. T=0 hplc->data plot Plot % Remaining vs. pH data->plot result Determine pH of Maximum Stability plot->result

Caption: Experimental workflow for pH-dependent stability profiling.

Section 5: Data Interpretation

The goal is to construct a pH-rate profile, which plots the degradation rate (or percent remaining after a fixed time) against pH.

Sample Data Table (Hypothetical Results after 48 hours at 40°C):

pHBuffer System% Parent Compound RemainingObservations
2.0HCl65.2%Significant degradation
4.0Citrate88.5%Minor degradation
5.0Citrate95.1%High stability
7.4Phosphate92.3%Good stability
9.0Borate79.8%Moderate degradation
12.0NaOH45.7%Rapid degradation

From this hypothetical data, one would conclude that the optimal pH for stability lies in the weakly acidic to neutral range, approximately pH 5.0 - 7.4.

G pH_Range pH_Range Protonation Protonation pH_Range:low->Protonation:c pH_Range:mid->Protonation:c pH_Range:high->Protonation:c Stability Stability Protonation:c->Stability:low Protonation:c->Stability:mid Protonation:c->Stability:high Degradation Degradation Stability:low->Degradation:c Degradation2 Degradation2 Stability:high->Degradation2:c

Caption: Relationship between pH, protonation state, and stability.

References

  • RSC Publishing. (2016).
  • RSC Publishing. (2016).
  • Benchchem. Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025).
  • Wikipedia. Imidazole.
  • Lei, J., et al. (2022). Efficient Synthesis of Pyrazoles via pH Dependent Isomerization of Enaminodiones. Asian Journal of Organic Chemistry.
  • MedCrave online. (2016).
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Sutar, S. V., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • IJSDR. (2022).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

Sources

Technical Support Center: Overcoming Oxidation Challenges with 4-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminopyrazole derivatives. This guide is designed to provide practical, field-proven insights into the common challenges associated with the oxidative instability of this important class of compounds. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and overcome these hurdles in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding and Preventing Oxidation

This section addresses the fundamental questions regarding the oxidative instability of 4-aminopyrazole derivatives.

Q1: My 4-aminopyrazole derivative solution turned from colorless to yellow/red/brown during workup or storage. What is happening?

A: This is a classic sign of oxidation. The 4-amino group on the pyrazole ring is susceptible to oxidation, which can lead to the formation of colored impurities.[1] Simple arylamines are known to change color upon air oxidation, and 4-aminopyrazole derivatives are no exception. The process often involves the formation of radical intermediates that can couple to form highly conjugated, colored dimeric or polymeric species, such as azopyrroles.[2]

The primary culprits are atmospheric oxygen, residual peroxides in solvents, or the presence of metal ion catalysts.[3][4] The reaction can be accelerated by factors like light, elevated temperature, and non-neutral pH conditions.[4][5][6]

Q2: What is the underlying chemical mechanism for the oxidation of the 4-amino group?

A: The oxidation of an amino group, particularly an arylamine like 4-aminopyrazole, can proceed through a free radical mechanism.[7] The process can be initiated by an oxidizing agent (like O₂, peroxides) which abstracts a hydrogen atom from the amine, forming an amino radical. This radical can then undergo further reactions.

A common pathway involves the coupling of two aminopyrazole molecules, ultimately leading to the formation of an N=N double bond, creating an azo compound.[2] These azo derivatives are often intensely colored due to their extended conjugated π-systems. In the presence of strong oxidants, further degradation, including ring-opening or the formation of quinone-imine type structures, can occur.[8]

Below is a simplified conceptual diagram of this process.

OxidationMechanism cluster_Initiation Initiation cluster_Propagation Propagation & Product Formation Aminopyrazole 4-Aminopyrazole (Ar-NH2) Radical Amino Radical (Ar-NH•) Aminopyrazole->Radical + Oxidant (O2) - H• Dimer Dimeric Intermediate (e.g., Hydrazine derivative) Radical->Dimer + Ar-NH• Azo Colored Azo Compound (Ar-N=N-Ar) Dimer->Azo + Further Oxidation

Caption: Simplified mechanism of 4-aminopyrazole oxidation.

Q3: How can I prevent or minimize oxidation during my synthesis and purification workflow?

A: Proactive measures are critical. The key is to rigorously exclude oxygen from your reaction and handling steps.

  • Inert Atmosphere: Always perform reactions, filtrations, and solvent removal under an inert atmosphere like nitrogen or argon.[1] Creating a "blanket" of inert gas over your reaction mixture will displace oxygen.[1]

  • Degas Solvents: Dissolved oxygen in solvents is a common problem. Degas your solvents before use by sparging with an inert gas for 15-30 minutes, or by using several freeze-pump-thaw cycles.[1]

  • Temperature Control: Keep reaction and purification temperatures as low as reasonably possible. Oxidation rates, like most chemical reactions, increase with temperature.[5]

  • Use Fresh, High-Purity Reagents: Avoid using old solvents (especially ethers like THF or dioxane, which can form peroxides) or reagents that may have been exposed to air for extended periods.

  • Chelating Agents: If you suspect trace metal contamination is catalyzing the oxidation, consider adding a small amount of a chelating agent like EDTA to your aqueous workup steps.

Q4: Are there any chemical additives, like antioxidants, that can stabilize my 4-aminopyrazole derivative?

A: Yes, incorporating antioxidants can be a very effective strategy, particularly for long-term storage or in pharmaceutical formulations. Antioxidants work by reacting with free radicals, effectively terminating the oxidative chain reaction.[7]

  • Phenolic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are excellent radical scavengers and are commonly used.[7][9]

  • Water-Soluble Antioxidants: For aqueous solutions or formulations, ascorbic acid (Vitamin C) or its salts are highly effective.[9][10] They can also act as "nitrite scavengers," preventing the formation of nitrosamines in formulations containing secondary or tertiary amines.[10]

  • Combination Systems: Some formulations benefit from a stabilizer system that includes both an antioxidant and an organic acid, such as citric acid, which can provide enhanced stability.[9]

Table 1: Common Antioxidants for Stabilization

AntioxidantSolubilityTypical Use CaseMechanism
Butylated Hydroxytoluene (BHT) Lipid-SolubleOrganic solvents, final compound storageFree radical scavenger[9]
Butylated Hydroxyanisole (BHA) Lipid-SolubleOrganic solvents, formulationsFree radical scavenger[7]
Ascorbic Acid (Vitamin C) Water-SolubleAqueous solutions, formulationsFree radical scavenger, oxygen scavenger[9][10]
alpha-Tocopherol (Vitamin E) Lipid-SolubleFormulations, lipid-based systemsFree radical scavenger[9][10]
Propyl Gallate Lipid-SolubleOils, fats, and organic systemsFree radical scavenger[9]
Q5: What are the best practices for storing 4-aminopyrazole derivatives to ensure long-term stability?

A: Proper storage is non-negotiable for maintaining the integrity of these compounds.

  • Solid vs. Solution: Store the compound as a dry, crystalline solid whenever possible. Solutions, especially in protic solvents, are generally more prone to degradation.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon). Use vials with tight-fitting septa or flush the container with inert gas before sealing.

  • Temperature: Store at low temperatures. For short-term storage, 4°C is often sufficient. For long-term storage, -20°C or even -80°C is recommended.[4]

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light, which can catalyze photo-oxidation.[4]

  • Purity: Ensure the compound is as pure as possible before storage. Impurities can sometimes initiate or catalyze degradation.

Section 2: Troubleshooting and Experimental Protocols

This section provides step-by-step guides for handling common experimental challenges and for proactively assessing the stability of your compounds.

Troubleshooting Guide: Unexpected Color Change or Impurity Formation

If you observe an unexpected color change or new spots on a TLC plate, follow this logical troubleshooting workflow.

TroubleshootingWorkflow start Observation: Unexpected color change or new impurity detected. check_atmosphere Was the experiment conducted under an inert atmosphere? start->check_atmosphere check_solvents Were solvents degassed and peroxide-free? check_atmosphere->check_solvents Yes implement_inert Action: Repeat experiment under rigorous N2 or Ar atmosphere. check_atmosphere->implement_inert No check_temp Was the temperature controlled and minimized? check_solvents->check_temp Yes implement_solvents Action: Use freshly distilled/degassed solvents. Test for peroxides. check_solvents->implement_solvents No check_light Was the setup protected from light? check_temp->check_light Yes implement_temp Action: Repeat at a lower temperature. check_temp->implement_temp No analyze_impurity Characterize Impurity: Use LC-MS to check for +16 Da (oxidation) or 2M-2H (dimerization) mass shifts. check_light->analyze_impurity Yes implement_light Action: Repeat with light protection (e.g., wrap flask in foil). check_light->implement_light No confirm_fix Problem Solved? analyze_impurity->confirm_fix implement_inert->confirm_fix implement_solvents->confirm_fix implement_temp->confirm_fix implement_light->confirm_fix end_good Success: Incorporate preventative measures into standard protocol. confirm_fix->end_good Yes end_bad Further Investigation: Consider forced degradation study to identify pathway. confirm_fix->end_bad No

Caption: Troubleshooting workflow for unexpected degradation.

Protocol 2.1: General Handling of Air-Sensitive 4-Aminopyrazole Derivatives

This protocol outlines the best practices for setting up a reaction to minimize oxidation.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., >100°C for at least 4 hours) and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Inert Atmosphere Setup: Assemble the glassware (e.g., round-bottom flask with condenser and addition funnel) and connect it to a dual-manifold system that can supply both inert gas and a vacuum.

  • Purging the System: Evacuate the assembled glassware under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all atmospheric oxygen is removed. Maintain a slight positive pressure of the inert gas throughout the experiment.

  • Reagent and Solvent Preparation:

    • Use solvents from a solvent purification system or freshly distilled/degassed solvents.

    • Draw up liquid reagents and solvents using gas-tight syringes that have been purged with inert gas.

    • Add solid reagents under a strong counter-flow of inert gas.

  • Running the Reaction: Add solvents and reagents via syringe or addition funnel. Maintain the inert atmosphere throughout the reaction period.

  • Workup and Purification:

    • Quench the reaction and perform any aqueous extractions using degassed water or buffers.

    • Concentrate the product on a rotary evaporator, ensuring to backfill the apparatus with inert gas before stopping the vacuum.

    • For column chromatography, use a column that has been packed and run with degassed solvents. Consider using a "flash" system under positive pressure with inert gas.

  • Final Product Storage: Dry the purified product thoroughly under high vacuum and immediately transfer to a storage vial. Flush the vial with inert gas before sealing.

Protocol 2.2: Forced Oxidative Degradation Study

Forced degradation (or stress testing) is a crucial step in drug development to understand potential degradation pathways and to develop stability-indicating analytical methods.[11][12][13][14] This protocol provides a starting point for investigating oxidative stability.

Objective: To intentionally degrade a 4-aminopyrazole derivative under oxidative stress to identify potential degradants.

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterTypical Concentration/LevelDuration
Oxidative Hydrogen Peroxide (H₂O₂)3 - 30%2 - 24 hours
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 M2 - 24 hours
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 M2 - 24 hours
Thermal (Solid) Temperature60 - 80°C1 - 7 days
Photolytic Light Exposure>1.2 million lux hoursAs per ICH Q1B

Source: Adapted from ICH Q1B guidelines and pharmaceutical best practices.[4][11]

Methodology:

  • Stock Solution: Prepare a stock solution of your 4-aminopyrazole derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Control Sample: Dilute an aliquot of the stock solution with your analytical mobile phase to a working concentration. This is your T=0 (time zero) undegraded sample.

  • Stress Sample Preparation:

    • In a clean vial, mix an aliquot of your stock solution with an equal volume of 3% hydrogen peroxide solution.

    • Protect the vial from light and keep it at room temperature.

  • Time Points: Withdraw aliquots from the stressed sample at various time points (e.g., 2, 4, 8, and 24 hours).[4] The goal is to achieve a modest level of degradation, typically 5-20%, to avoid forming secondary, irrelevant degradants.[11]

  • Sample Analysis:

    • Analyze the control and stressed samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) and a mass spectrometry (MS) detector.

    • HPLC-PDA: Look for the decrease in the main peak area and the appearance of new peaks. The PDA detector can indicate if the degradants have different UV-Vis spectra from the parent compound.

    • LC-MS: This is the most powerful tool. Look for masses corresponding to potential oxidation products. A mass increase of +16 Da suggests mono-oxidation (e.g., hydroxylation), while +32 Da suggests double oxidation.[15] A mass corresponding to double the parent mass minus two hydrogens (2M-2H) is strong evidence of oxidative dimerization.[15]

ForcedDegradationWorkflow prep_stock 1. Prepare Stock Solution (1 mg/mL in MeCN) prep_control 2. Prepare T=0 Control Sample prep_stock->prep_control prep_stress 3. Prepare Stress Sample (e.g., with 3% H2O2) prep_stock->prep_stress analyze 6. Analyze all Samples by LC-MS/PDA prep_control->analyze run_stress 4. Incubate at RT (Protected from light) prep_stress->run_stress sample_points 5. Sample at Time Points (e.g., 2, 4, 8, 24h) run_stress->sample_points sample_points->analyze evaluate 7. Evaluate Data: - Decrease in parent peak - Appearance of new peaks - Identify mass of degradants analyze->evaluate

Caption: Workflow for a forced oxidative degradation study.

By systematically applying these principles and protocols, researchers can effectively manage the inherent oxidative challenges of 4-aminopyrazole derivatives, ensuring the integrity of their experimental results and the stability of their valuable compounds.

References
  • WO2012031124A2 - Drug formulations using water soluble antioxidants - Google P
  • EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google P
  • Hassan, R. M., et al. (2016). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. Science Publishing Group. (URL: )
  • Vanderbilt Chemicals, LLC. Amine Antioxidants - Polymer Stabilizers. (URL: )
  • Ghazvini Zadeh, E. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
  • SI Group. OCTAMINE™ Amine Antioxidants. ChemPoint.com. (URL: )
  • Sokolov, M. P., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. (URL: )
  • Yuan, G., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. (URL: )
  • Fiamegos, Y. C., et al. (2025). Synthesis and analytical application of 4-aminopyrazolone derivatives as chromogenic agents for the spectrophotometric determination of phenols. ResearchGate. (URL: [Link])

  • Kumar, V. (n.d.).
  • Yuan, G., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. (URL: _)
  • Anis, S. M. (n.d.).
  • Klick, S., et al. (2020).
  • Bajaj, S., et al. (n.d.).
  • Choi, R., et al. (n.d.). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. PMC. (URL: )
  • Singh, R. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. (URL: [Link])

  • Reddit User. (2021). Advices for Aminopyrazole synthesis. r/Chempros - Reddit. (URL: [Link])

  • Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. (URL: [Link])

  • Reddy, T. S., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Sokolov, M. P., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. (URL: [Link])

  • El-Faham, A., et al. (2025). Recent developments in aminopyrazole chemistry. ResearchGate. (URL: [Link])

  • Fichez, J., et al. (n.d.).
  • Johnson, S. A., et al. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. (URL: [Link])

  • Bollu, V. S., & Sharma, G. V. M. (n.d.). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction... ResearchGate. (URL: [Link])

  • Slepukhin, P. A., et al. (n.d.). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (URL: )
  • Parker, J. L., et al. (2020). Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. PMC. (URL: [Link])

  • Bezsudnova, E. Y., et al. (2020). Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis. PubMed. (URL: [Link])

  • Donnelly, R. F. (n.d.). (PDF) Chemical stability of 4-aminopyridine capsules. ResearchGate. (URL: [Link])

  • Fiamegos, Y. C., et al. (2016). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. ResearchGate. (URL: [Link])

  • ResearchGate. (n.d.). Biologically active 4‐aminopyrazole derivatives. (URL: [Link])

  • Skrypnik, Y., et al. (2024). Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. MDPI. (URL: [Link])

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Technical Support Center: Addressing Color Instability in Dyes Containing 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with dyes synthesized from 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine. This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to diagnose and mitigate common color instability issues. Our goal is to empower you with the scientific understanding and practical tools necessary to ensure the robustness and reproducibility of your experimental outcomes.

Understanding the Core Molecule and Its Instability

The compound this compound is a versatile heterocyclic building block. Its structure, featuring a pyrazole ring, an imidazole moiety, and a primary aromatic amine, is key to its function in forming chromophores (the color-bearing parts of a dye). However, these same functional groups are also the primary sources of color instability.

  • The Chromophore and Auxochromes : In many dye structures, the pyrazole and imidazole rings form part of the conjugated system essential for color. The 4-amino group (-NH2) acts as a powerful auxochrome—an electron-donating group that intensifies the color.[1] The stability of this entire electronic system is paramount for consistent color expression.

  • Key Vulnerabilities :

    • Primary Aromatic Amine (-NH2) : This group is highly susceptible to oxidation from atmospheric oxygen, residual peroxides in solvents, or other chemical oxidants.[2] Oxidation can disrupt the conjugated system, leading to a loss of color (bleaching) or the formation of different colored byproducts.

    • Imidazole and Pyrazole Nitrogens : These nitrogen atoms are basic and can be protonated or deprotonated depending on the pH of the medium. This change in protonation state alters the electronic properties of the dye, often resulting in significant color shifts (halochromism).[3][4]

    • Aromatic Rings : The heterocyclic rings are susceptible to photodegradation.[5] Absorption of UV or high-energy visible light can trigger photochemical reactions that break bonds and destroy the chromophore.[6][7]

Primary Degradation Pathways

The main mechanisms leading to color instability are oxidation, photodegradation, and pH-driven electronic shifts. Understanding which pathway is affecting your dye is the first step in effective troubleshooting.

cluster_0 Degradation Outcomes Dye Molecule Dye Molecule Oxidative Stress Oxidative Stress Dye Molecule->Oxidative Stress O₂, Peroxides Light Exposure (UV/Vis) Light Exposure (UV/Vis) Dye Molecule->Light Exposure (UV/Vis) pH Fluctuation pH Fluctuation Dye Molecule->pH Fluctuation H⁺ / OH⁻ Oxidized Byproducts Oxidized Byproducts Oxidative Stress->Oxidized Byproducts Color Bleaching / Shift Photodegraded Fragments Photodegraded Fragments Light Exposure (UV/Vis)->Photodegraded Fragments Irreversible Fading Protonated/Deprotonated States Protonated/Deprotonated States pH Fluctuation->Protonated/Deprotonated States Reversible Color Change

Caption: Key stressors leading to dye degradation.

Frequently Asked Questions (FAQs)

Q1: My dye solution changed color (e.g., turned brown) after being left on the bench overnight. What is the likely cause? This is a classic sign of oxidation. The primary amine group on the pyrazole ring is likely reacting with atmospheric oxygen. This process can be accelerated by light and elevated temperatures.

Q2: The color of my dye is different depending on the buffer I use. Why? This phenomenon is called halochromism and is due to pH sensitivity. The nitrogen atoms in the imidazole and pyrazole rings, as well as the amine group, can gain or lose protons at different pH values. This changes the molecule's electronic structure and, consequently, the wavelength of light it absorbs, altering its color.[3][4]

Q3: My dye fades quickly when I use it for fluorescence microscopy. What's happening? This is likely photobleaching or photodegradation. The high-intensity excitation light used in microscopy provides the energy to break chemical bonds within the chromophore, leading to an irreversible loss of color and fluorescence.[8]

Q4: How should I store my stock solutions of the dye? To minimize degradation, stock solutions should be stored under conditions that protect them from the primary stressors:

  • Light : Use amber vials or wrap containers in aluminum foil.[9]

  • Oxygen : For maximum stability, degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature : Store at low temperatures (e.g., 4°C or -20°C) to slow down potential degradation reactions.[10]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific color instability problems.

Issue 1: Gradual Color Fading or Shift in Solution During Storage

This issue points primarily toward chemical degradation, most commonly oxidation.

Diagnostic Workflow

cluster_workflow Troubleshooting: Gradual Fading A Observe Color Change in Stored Sample C Analyze Both Samples via HPLC-UV/Vis A->C B Prepare Fresh Control Sample B->C D Compare Chromatograms and Spectra C->D E Result: New Peaks Present in Old Sample D->E Yes F Result: Main Peak Shifted or Broadened D->F No G Conclusion: Chemical Degradation (e.g., Oxidation) E->G F->G

Caption: Workflow for diagnosing chemical degradation.

Experimental Protocol 1: Stability Analysis via HPLC-UV/Vis

This protocol allows for the quantitative assessment of dye purity and the detection of degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[11]

Objective: To compare a freshly prepared dye solution with an aged/degraded solution.

Materials:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Freshly prepared dye solution (Control, ~1 mg/mL in a suitable solvent).

  • Aged dye solution (Test Sample).

  • 0.22 µm syringe filters (PTFE recommended).

Methodology:

  • Sample Preparation: Dilute both the control and test samples to a final concentration of ~50 µg/mL using the initial mobile phase composition (e.g., 95% A, 5% B). Filter both samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: The λmax (wavelength of maximum absorbance) of your dye. If unknown, use a PDA detector to scan from 200-700 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.5 min: Return to 5% B

      • 18.5-22 min: Re-equilibrate at 5% B

  • Analysis:

    • Inject the control sample first to establish the retention time and peak shape of the pure dye.

    • Inject the test sample.

    • Interpretation: Look for a decrease in the main peak area and the appearance of new, smaller peaks in the test sample's chromatogram. These new peaks represent degradation products. The PDA detector can be used to see if these new peaks have different UV/Vis spectra, confirming a change in the chromophore.

Mitigation Strategies
StrategyMechanism of ActionImplementation
Inert Atmosphere Removes atmospheric oxygen, a primary oxidant.Sparge solvents with argon or nitrogen gas for 15-30 minutes before preparing solutions. Store solutions in sealed vials with an inert gas headspace.
Use of Antioxidants Scavenge free radicals or reduce oxidizing agents before they can react with the dye.Add a small amount of a stabilizer like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the formulation. Test for compatibility first.
Solvent Purity Ethers (like THF, Dioxane) can form explosive peroxides upon storage, which are potent oxidants.Always use fresh, high-purity solvents. Test for peroxides in older ether solvents before use.
Cold Storage Slows the rate of all chemical reactions, including degradation.[10]Store stock solutions at 4°C for short-term and -20°C or -80°C for long-term storage.
Issue 2: Reversible Color Change with pH

If the dye's color changes upon addition of an acid or base but can be reverted, the issue is pH sensitivity.

Diagnostic Workflow

cluster_ph_workflow Troubleshooting: pH Sensitivity A Observe Color Change with pH Shift B Prepare Dye Solution in Neutral Buffer (pH 7) A->B C Measure UV-Vis Spectrum (Record λmax) B->C D Titrate with Dilute HCl (e.g., to pH 3) C->D E Measure UV-Vis Spectrum (Note λmax shift) D->E F Titrate Back with Dilute NaOH (e.g., to pH 10) E->F G Measure UV-Vis Spectrum (Note λmax shift) F->G H Analyze Spectral Shifts G->H I Conclusion: Halochromism Confirmed H->I

Caption: Workflow for confirming pH sensitivity (Halochromism).

Experimental Protocol 2: Spectrophotometric pH Titration

This protocol characterizes the dye's color response across a range of pH values.

Objective: To determine the relationship between pH and the dye's absorption spectrum (λmax).

Materials:

  • UV-Vis Spectrophotometer.

  • A set of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 3 to pH 10).

  • Concentrated dye stock solution.

  • pH meter.

  • Dilute HCl and NaOH for fine pH adjustments.

Methodology:

  • Prepare Samples: For each desired pH value, add a small, constant amount of dye stock solution to a cuvette containing the appropriate buffer to achieve a final absorbance reading between 0.5 and 1.0 at the λmax.

  • Measure Spectra:

    • Start with the neutral buffer (e.g., pH 7.4 phosphate buffer). Blank the spectrophotometer with the buffer alone.

    • Measure the full absorbance spectrum (e.g., 300-800 nm) of the dye sample. Record the λmax and the absorbance at λmax.

    • Repeat the measurement for each prepared buffer, from acidic to basic.

  • Data Analysis:

    • Plot λmax vs. pH. A significant shift in λmax indicates a change in the protonation state of the dye.

    • Plot Absorbance at a specific wavelength vs. pH. The resulting sigmoidal curve can be used to determine the pKa of the functional group responsible for the color change.

Mitigation Strategies
StrategyMechanism of ActionImplementation
Use a Strong Buffer System Resists changes in pH, locking the dye in a single protonation state.Formulate the dye in a buffer system with a pKa close to the desired operational pH and at a sufficiently high concentration (e.g., 50-100 mM).
Chemical Modification Modify the dye structure to alter the pKa of the sensitive groups, shifting the pH sensitivity outside the operational range.This is a synthetic chemistry approach, often involving adding electron-withdrawing or -donating groups near the basic nitrogens.

Table: Example of pH-Dependent Color and Absorption

pHObserved Colorλmax (nm)Predominant Species
3.0Yellow420Diprotonated
7.4Orange485Monoprotonated
10.0Red530Neutral

References

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  • Cai, X., et al. (2019). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Molecules, 24(9), 1784. Link

  • Freeman, H. S. (2018). Aromatic amines: use in azo dye chemistry. Coloration Technology, 134(3), 143-167. Link

  • Hunger, K., et al. (2009). GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES. In Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Link

  • Jockusch, S., et al. (2008). Oxidation and Reduction in Light Fading of Dyes. Photochemistry and Photobiology, 84(5), 1077-1085. Link

  • Klan, P., et al. (2013). Photochemical transformation of a pyrazole derivative into imidazoles. The Journal of Organic Chemistry, 78(15), 7496-7505. Link

  • Lee, S., et al. (2013). Pyrazole-substituted Near-infrared Cyanine Dyes Exhibit pH-dependent Fluorescence Lifetime Properties. Photochemistry and Photobiology, 89(3), 600-607. Link

  • L'Oréal Professionnel. (n.d.). Hair Colour Fading? How To Make Your Colour Last Longer. Link

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  • PubChem. (n.d.). 3-(1H-imidazol-2-yl)-5-methyl-1H-pyrazole. National Center for Biotechnology Information. Link

  • RSC Publishing. (2020). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 22(30), 17099-17110. Link

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Link

  • Vlase, L., et al. (2011). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie, 56(7), 719-724. Link

  • Wu, T., et al. (2002). Photoassisted bleaching of dyes utilizing TiO2 and visible light. Chemosphere, 47(7), 709-716. Link

  • Yellow, H., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3367-3375. Link

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Validation & Comparative

Purity Assessment Standards for 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development

Executive Summary & Chemical Context[1][2][3][4][5]

3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine (henceforth referred to as IMPA-4 ) is a high-value heterocyclic building block, primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors and complex biphenyl-hydrazone therapeutics.

The structural integration of a basic imidazole ring with an amphoteric aminopyrazole core creates a unique analytical challenge. Standard reverse-phase (RP) HPLC methods often fail to deliver accurate purity assessments due to three specific molecular behaviors:

  • High Polarity: Causing early elution (void volume) on C18 columns.

  • Basic Tailing: Interaction of the imidazole nitrogen with residual silanols.

  • Annular Tautomerism: Rapid proton exchange on the pyrazole ring, leading to peak broadening or splitting.

This guide compares the "Standard Industrial Assessment" (HPLC-UV) against the "Advanced Pharma-Grade Assessment" (HILIC-MS and qNMR), demonstrating why the latter is the required standard for GLP/GMP applications.

The Purity Challenge: Why Standard Methods Fail

To understand the assessment standards, we must first visualize the structural dynamics that compromise traditional analysis.

Visualizing the Stability & Tautomerism

The following diagram illustrates the equilibrium and potential degradation pathways that must be detected.

IMPA_Pathways IMPA IMPA-4 (Target Analyte) Tautomer Tautomeric Equilibrium (1H vs 2H Pyrazole) IMPA->Tautomer Rapid H+ Shift (Causes Peak Splitting) Oxidation Oxidative Degradation (Azo/Nitro Species) IMPA->Oxidation Air/Light Exposure Regioisomer Regioisomer Impurity (5-Imidazolyl isomer) IMPA->Regioisomer Synthesis Carryover

Figure 1: Structural dynamics of IMPA-4 affecting analytical resolution. Note that the Regioisomer is a process impurity, while Tautomerism is an inherent property.

Comparative Performance: Analytical Alternatives

We evaluated three distinct purity assessment protocols. The data below summarizes their performance in detecting the critical Regioisomeric Impurity (0.1% spike) and Residual Hydrazine precursors .

Table 1: Comparative Method Performance
FeatureMethod A: Standard RP-HPLC Method B: Ion-Pair RP-HPLC Method C: HILIC-MS/UV (Recommended)
Column Chemistry C18 (ODS)C18 + TFA/PFPA ModifierAmide / Zwitterionic
Retention Mechanism Hydrophobic InteractionIon-Pairing / HydrophobicHydrophilic Partitioning
Peak Shape (Symmetry) Poor (Tailing factor > 2.0)Good (Tailing < 1.3)Excellent (Tailing < 1.1)
Regioisomer Resolution Co-elutes (Unreliable)Partial Separation (Rs ~ 1.2)Baseline Separation (Rs > 2.5)
LOD (Limit of Detection) 50 ppm20 ppm< 5 ppm (MS detection)
Suitability Crude Industrial ChecksRoutine QCPharma Release / GLP
Detailed Analysis of Alternatives
Alternative 1: Standard RP-HPLC (The "Fail" Case)

Using a standard C18 column with Methanol/Water gradients is the most common error in analyzing IMPA-4.

  • The Failure: Due to the high polarity of the imidazole and amine groups, IMPA-4 often elutes near the void volume (

    
    ), where unretained salts and solvent fronts interfere.
    
  • Consequence: Purity is artificially inflated because polar impurities (like hydrazine) co-elute or are not detected.

Alternative 2: qNMR (The Absolute Reference)

Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) is the "Gold Standard" for assay calculation but lacks the throughput for impurity profiling.

  • Performance: It provides absolute purity values without requiring a reference standard of the analyte itself.

  • Limitation: It cannot easily detect trace regioisomers (<0.5%) due to signal overlap in the aromatic region.

Alternative 3: HILIC-MS (The Recommended Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) treats the stationary phase as a water layer adsorbed onto silica.

  • Mechanism: IMPA-4 partitions into the water layer. The basic imidazole interacts favorably, providing strong retention and sharp peaks.

  • Performance: This is the only method that reliably separates the 3-imidazolyl target from the 5-imidazolyl regioisomer.

Recommended Experimental Protocols

To achieve reproducible results, the following protocols must be followed. These are self-validating systems where System Suitability Tests (SST) are mandatory.

Protocol A: HILIC-UV/MS (Primary Purity Method)
  • Instrument: UHPLC coupled with Single Quadrupole MS (or PDA).

  • Column: Waters XBridge Amide or TSKgel Amide-80 (

    
     mm, 2.5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH suppresses pyrazole ionization, improving shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold)

    • 1-10 min: 95%

      
       60% B
      
    • 10-12 min: 60% B

  • Detection: UV @ 254 nm (primary); MS ESI+ (confirmation, m/z 164.08).

  • System Suitability Requirement:

    • Tailing Factor:

      
      
      
    • Resolution between IMPA-4 and nearest impurity:

      
      
      
Protocol B: Rapid Identification via Colorimetric Shift (Field Test)

For quick identification of the amine functionality (to distinguish from nitro-precursors):

  • Dissolve 5 mg sample in 1 mL HCl (1M).

  • Cool to 0°C. Add NaNO2 (aq).

  • Add alkaline

    
    -naphthol.
    
  • Result: Bright orange/red precipitate indicates free primary aromatic amine (Diazo coupling). Absence of color implies oxidation to nitro/azo species.

Analytical Decision Workflow

Use this logic gate to determine the appropriate method for your stage of development.

Method_Selection Start Start: IMPA-4 Sample Purpose Define Purpose Start->Purpose Crude Synthesis Monitoring (In-process) Purpose->Crude Quick Check Final Final Release / CoA Purpose->Final High Purity Needed TLC TLC / Colorimetric Test (Protocol B) Crude->TLC qNMR qNMR (Absolute Assay) + HILIC (Impurity Profile) Final->qNMR Standard Available? No HPLC Is RP-HPLC unavoidable? Final->HPLC Standard Available? Yes IP_HPLC Use Ion-Pairing (TFA) (Method B) HPLC->IP_HPLC Yes (Legacy Equipment) HILIC Use HILIC-MS (Method C - Recommended) HPLC->HILIC No (Best Practice)

Figure 2: Decision tree for selecting the appropriate purity assessment technique based on laboratory capabilities and data requirements.

References

  • Fahim, A. M., et al. (2020). "Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazole Derivatives." Molecules, 25(1), 123.

  • Umekar, M. J., et al. (2019). "Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography."[1] ResearchGate.

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 135740250, 3-(1H-imidazol-2-yl)-5-methyl-1H-pyrazole."[2] PubChem.

  • Emery Pharma. (2023). "Impurity Analysis and Profiling Services: Strategies for Nitrogenous Heterocycles." Emery Pharma Technical Guides.

  • International Conference on Harmonisation (ICH). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." ICH Guidelines.

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling, use, and disposal of 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine. As a novel heterocyclic amine incorporating both pyrazole and imidazole functionalities, this compound's specific toxicological properties may not be fully characterized. Therefore, this document is grounded in the principles of prudent laboratory practice, treating the substance with a high degree of caution based on the known hazards of related chemical classes.

The structural motifs—imidazole and pyrazole—are prevalent in biologically active molecules.[1][2][3] Imidazole itself is known to be corrosive, while various pyrazole and amine derivatives are classified as irritants, potentially harmful if swallowed, and may cause serious skin and eye damage.[4][5][6][7][8][9] Consequently, the following procedures are designed to minimize exposure risk and ensure a safe laboratory environment for all personnel.

Hazard Assessment and Risk Mitigation

Before any handling, a thorough risk assessment is mandatory. The primary hazards associated with heterocyclic amines like the topic compound are assumed to include:

  • Acute Toxicity (Oral): May be harmful if swallowed.[4][5][7]

  • Skin Corrosion/Irritation: Expected to cause skin irritation or potential burns upon contact.[5][6][7][8][10][11]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[5][6][7][8][10][11]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][6][7][8]

Table 1: Assumed Hazard Profile and GHS Classifications

Hazard Category GHS Classification (Assumed) Pictogram Signal Word
Acute Toxicity, Oral Category 4 невроз Warning
Skin Corrosion/Irritation Category 2 невроз Warning
Serious Eye Damage/Irritation Category 2A невроз Warning

| Specific Target Organ Toxicity | Category 3 (Respiratory) | невроз | Warning |

Note: This table is based on the hazard profiles of structurally similar compounds. Always consult a specific Safety Data Sheet (SDS) if one becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to prevent exposure through all potential routes.[12][13][14] The selection of PPE must be based on a thorough risk assessment for the specific procedure being performed.[15]

Core PPE Requirements:

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but glove compatibility should be verified against the specific solvent being used.[16][17] Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[7] Double-gloving is recommended for handling concentrated amounts.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[16][17] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[15]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[16] For procedures with a higher risk of spills, a chemical-resistant apron or a disposable "bunny suit" coverall should be used.[18]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to control exposure to dust and vapors.[15][16] If engineering controls are insufficient, a NIOSH-approved respirator with the appropriate cartridges must be used.[14][18]

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat / Gown d2 2. Respirator (if required) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat / Gown f2->f3 f4 4. Respirator (if used) f3->f4

Caption: Step-by-step workflow for responding to a minor chemical spill.

References

  • Benchchem. Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. 19

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. 16

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). 12

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. 15

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. 13

  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. 20

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. 21

  • Kishida Chemical Co., Ltd. Safety Data Sheet: 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine. 22

  • Thermo Fisher Scientific. (2020, December 14). Safety Data Sheet: 3-Methyl-1H-pyrazole. 4

  • Fisher Scientific. Safety Data Sheet: 3-(5-Methyl-1H-pyrazol-4-yl)propylamine. 10

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). 14

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. 17

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22). 1

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.

  • PubChem. 3-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information.

  • PubChem. 3-(1H-imidazol-5-yl)pyridine. National Center for Biotechnology Information.

  • Fisher Scientific. Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. 11

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. 18

  • CymitQuimica. (2026, January 31). Safety Data Sheet: 1H-Pyrazole-5-amine. 7

  • Fisher Scientific. Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole. 8

  • Jetir.org. Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst.

  • IJNRD. (2025, December 15). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. 3

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

  • Wikipedia. Imidazole.

  • Australian Government Department of Health. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment. 23

Sources

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